molecular formula C33H35F3N6O3 B1574247 IRAK inhibitor 4 trans

IRAK inhibitor 4 trans

Cat. No.: B1574247
M. Wt: 620.66
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IRAK inhibitor 4 (trans) is the trans form of IRAK inhibitor 4,which is an interleukin-1 receptor associated kinase 4(IRAK4) inhibitor.

Properties

Molecular Formula

C33H35F3N6O3

Molecular Weight

620.66

Origin of Product

United States

Foundational & Exploratory

Mechanism of Action: IRAK Inhibitor 4 (trans) in TLR Signaling

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Subject: Pharmacological Inhibition of IRAK4 Kinase Activity via trans-Isomer Specific Binding

Executive Summary

IRAK Inhibitor 4 (trans) is a potent, small-molecule ATP-competitive inhibitor targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). It is the purified trans-isomer of the benzimidazole derivative N-(2-Morpholinylethyl)-2-(3-nitrobenzoylamido)-benzimidazole.

This guide details the mechanism by which this compound disrupts the Toll-Like Receptor (TLR) and Interleukin-1 Receptor (IL-1R) signaling cascades. Unlike proteolysis-targeting chimeras (PROTACs) that degrade the protein, IRAK Inhibitor 4 (trans) silences the catalytic function of IRAK4 while leaving its scaffolding function intact. This distinction is critical for researchers distinguishing between kinase-dependent cytokine production (e.g., TNF-


, IL-6) and kinase-independent survival signaling in specific cell subsets.

The Biological Target: IRAK4 and the Myddosome

To understand the inhibition, one must first define the activation event. IRAK4 is the "master kinase" of the innate immune system, functioning as the most proximal kinase to the MyD88 adaptor.

The Activation Sequence
  • Ligand Binding: PAMPs (e.g., LPS) bind TLRs, recruiting MyD88.[1]

  • Myddosome Assembly: MyD88 recruits IRAK4 via Death Domain (DD) interactions.[2]

  • Dimerization & Trans-Autophosphorylation: High local concentration drives IRAK4 dimerization. Crucially, one IRAK4 monomer phosphorylates the activation loop of its partner (trans-autophosphorylation).[2]

  • Signal Propagation: Activated IRAK4 phosphorylates IRAK1, triggering IRAK1's release, ubiquitination, and activation of TRAF6.

The Critical Node

IRAK Inhibitor 4 (trans) targets step 3. By occupying the ATP-binding pocket, it prevents the phosphotransfer required to activate the kinase domain, effectively "freezing" the cascade at the Myddosome stage.

Mechanism of Action: IRAK Inhibitor 4 (trans)[3][4][5]

Chemical Identity & Binding Mode
  • Compound Class: N-acyl-2-aminobenzimidazole.

  • Stereochemistry: The "trans" designation refers to the stereochemical configuration of the cyclohexane substituent (often a 4-hydroxycyclohexyl group or similar moiety in analogs) relative to the benzimidazole core. The trans-isomer typically exhibits superior thermodynamic binding affinity compared to the cis-isomer due to optimal fitting within the solvent-exposed region of the ATP pocket.

  • Binding Type: Type I Kinase Inhibitor (ATP-competitive).

Molecular Inhibition Steps[6]
  • Competitive Binding: The inhibitor enters the deep cleft between the N- and C-lobes of the IRAK4 kinase domain.

  • Hinge Interaction: The benzimidazole nitrogen forms critical hydrogen bonds with the hinge region amino acids of IRAK4, mimicking the adenine ring of ATP.

  • Catalytic Blockade: By physically displacing ATP, the inhibitor prevents the transfer of the

    
    -phosphate to the activation loop (Thr345/Ser346).
    
  • Downstream Silence: Without auto-phosphorylation, IRAK4 cannot phosphorylate IRAK1. IRAK1 remains unphosphorylated and associated with the Myddosome, unable to activate TRAF6/TAK1.

Visualization: The Signaling Blockade

The following diagram illustrates the precise point of intervention within the TLR4 pathway.

IRAK_Signaling_Blockade cluster_inhibition Mechanism of Action TLR4 TLR4/MD-2 Complex (Ligand Bound) MyD88 MyD88 Adaptor TLR4->MyD88 Recruitment IRAK4_Inactive IRAK4 (Inactive) Recruited to Myddosome MyD88->IRAK4_Inactive Assembly ATP_Pocket ATP Binding Pocket IRAK4_Inactive->ATP_Pocket Inhibitor IRAK Inhibitor 4 (trans) Inhibitor->ATP_Pocket Competes with ATP (High Affinity) IRAK4_Active p-IRAK4 (Active) (Trans-Autophosphorylated) ATP_Pocket->IRAK4_Active BLOCKED No Trans-P IRAK1 IRAK1 Activation IRAK4_Active->IRAK1 Normal Path NFkB NF-κB / MAPK Cytokine Production IRAK1->NFkB

Figure 1: Disruption of the TLR signaling cascade. The inhibitor (black hexagon) occupies the ATP pocket, preventing the transition of IRAK4 from Inactive (Blue) to Active (Green).

Experimental Protocols for Validation

To validate the efficacy of IRAK Inhibitor 4 (trans), researchers should employ a dual-assay approach: a biochemical assay to confirm target engagement and a cellular assay to verify functional silencing.

Biochemical Validation: ADP-Glo Kinase Assay

This assay measures the amount of ADP produced during the kinase reaction. Since the inhibitor prevents ATP hydrolysis, ADP production will decrease dose-dependently.

Reagents:

  • Recombinant human IRAK4 (active).

  • Substrate: Peptide substrate (or inactive IRAK1).

  • IRAK Inhibitor 4 (trans) (dissolved in DMSO).

  • ADP-Glo™ Kinase Assay Kit (Promega).

Protocol Workflow:

  • Preparation: Dilute Inhibitor 4 (trans) in 1x Kinase Buffer to 5x desired concentrations (e.g., 0.1 nM to 10 µM).

  • Enzyme Mix: Prepare 2.5x IRAK4 solution (0.2 ng/µL).

  • Substrate/ATP Mix: Prepare 2.5x mixture of peptide substrate (0.2 µg/µL) and ATP (10 µM).

  • Reaction:

    • Add 2 µL Inhibitor to 384-well plate.

    • Add 4 µL IRAK4 solution. Incubate 10 min at RT (allows inhibitor binding).

    • Add 4 µL Substrate/ATP mix to initiate reaction.

    • Incubate 60 min at RT.

  • Detection: Add 10 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

  • Development: Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure Luminescence. Calculate IC50.

Cellular Validation: THP-1 Cytokine Release Assay

This validates that the biochemical inhibition translates to a biological blockade of TNF-


 release in human monocytes.

Protocol Workflow:

  • Cell Culture: Maintain THP-1 monocytes in RPMI-1640 + 10% FBS.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates.
    
  • Differentiation (Optional): Treat with PMA (50 ng/mL) for 24h if macrophage-like phenotype is desired; otherwise, use suspension monocytes.

  • Pre-treatment: Add IRAK Inhibitor 4 (trans) at varying concentrations (e.g., 10 nM - 10 µM). Incubate for 1 hour prior to stimulation.

    • Note: The 1-hour pre-incubation is critical for the inhibitor to penetrate the cell membrane and reach equilibrium in the ATP pocket.

  • Stimulation: Add LPS (TLR4 agonist) at 100 ng/mL or R848 (TLR7/8 agonist) at 1 µg/mL.

  • Incubation: Incubate for 4–6 hours (for TNF-

    
     mRNA/protein) or 18–24 hours (for IL-6 accumulation).
    
  • Analysis: Collect supernatant. Quantify cytokines via ELISA.

Data Interpretation & Expert Insights

Expected Results

The following table summarizes the expected impact of IRAK Inhibitor 4 (trans) across different readouts.

Assay TypeReadoutExpected TrendMechanism Note
Kinase Assay ADP ProductionDecrease (Sigmoidal)Direct ATP competition.
Western Blot p-IRAK4 (Thr345)Decrease Blocks autophosphorylation.
Western Blot Total IRAK4No Change Inhibitor does not degrade the protein.
Western Blot p-IRAK1DecreaseDownstream substrate blocked.
ELISA TNF-

/ IL-6
DecreaseNF-κB transcriptional output blocked.
Cell Viability ATP / MTTNo ChangeVerifies lack of general cytotoxicity.
Critical Distinction: Kinase vs. Scaffold

Expert Insight: It is vital to distinguish IRAK Inhibitor 4 (trans) from IRAK4 Degraders (PROTACs).

  • Inhibitor 4 (trans): Blocks kinase activity.[3][4] The Myddosome still forms (MyD88-IRAK4-IRAK1), but it is "stalled." This effectively blocks cytokine production in myeloid cells.

  • Degraders: Remove the protein entirely. This destroys the scaffold.

  • Why this matters: In some lymphomas (e.g., ABC-DLBCL) or specific fibroblast responses, the scaffold function of IRAK4 (bridging MyD88 to downstream effectors) can drive survival signals independently of kinase activity. Therefore, IRAK Inhibitor 4 (trans) may be less effective in these specific disease models compared to degraders [1, 3].

References

  • Li, S., et al. (2002). IRAK-4: A novel member of the IRAK family with the properties of an interleukin-1 receptor-associated kinase kinase.[3][][6][7] Proceedings of the National Academy of Sciences, 99(8), 5567–5572. Link

  • Kondo, M., et al. (2014). Renoprotective effects of novel interleukin-1 receptor-associated kinase 4 inhibitor AS2444697 through anti-inflammatory action in 5/6 nephrectomized rats.[] Naunyn-Schmiedeberg's Archives of Pharmacology, 387(10), 909-919.[] Link

  • Vollmer, S., et al. (2017).[8] The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists.[1][2][3][9][10] Biochemical Journal, 474(12), 2027–2038.[8] Link

  • MedChemExpress. IRAK Inhibitor 4 (trans) Product Datasheet. Link

  • BOC Sciences. IRAK Inhibitor 4 (trans) Chemical Structure and Properties.

Sources

Technical Guide: Chemical Characterization and Mechanistic Profiling of IRAK Inhibitor 4 (Trans Isomer)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

IRAK Inhibitor 4 (trans) is a highly potent, small-molecule inhibitor targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) . As a critical node in the innate immune system, IRAK4 mediates signaling downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). This compound is chemically distinct due to its trans-isomer configuration on the cyclohexane moiety, a structural feature often optimized to enhance solubility, metabolic stability, or binding affinity within the ATP-binding pocket of the kinase.

This guide provides a comprehensive technical analysis of the compound's chemical structure, physicochemical properties, biological mechanism, and validated experimental protocols for its application in drug discovery and immunological research.

Chemical Identity & Properties

The following data characterizes the specific trans isomer of IRAK Inhibitor 4, chemically identified by CAS No. 2070014-89-8.[1]

Physicochemical Profile
PropertySpecification
Common Name IRAK Inhibitor 4 (trans)
CAS Number 2070014-89-8
Molecular Formula C₃₃H₃₅F₃N₆O₃
Molecular Weight 620.66 g/mol
Appearance Solid (Light yellow to yellow)
Solubility DMSO: ≥ 38 mg/mL (61.23 mM)
Purity >98% (HPLC)
Storage Powder: -20°C (3 years); In Solvent (DMSO): -80°C (6 months)
Chemical Structure

SMILES String: O=C(C1=CC=C2C(N=C(NC3=NNC4=C3C=C(C5=CC=CC=C5OC(F)(F)F)C=C4)N2[C@@H]6CCCC6)=C1)NCCC(C)C

Structural Analysis: The molecule features a benzimidazole core scaffold, a common pharmacophore for kinase inhibitors. Key structural elements include:

  • Trans-4-hydroxycyclohexyl Group: Attached to the benzimidazole nitrogen (N1). The trans stereochemistry is critical for optimal spatial fit within the solvent-exposed region of the kinase active site.

  • Pyrazole-Amino Linker: A 2-aminopyrazole moiety at the C2 position serves as the hinge-binding motif, forming hydrogen bonds with the kinase hinge region.

  • Trifluoromethoxy-Phenyl Group: Provides lipophilic bulk to occupy the hydrophobic back pocket (selectivity pocket) of the enzyme.

  • Isopentylamide Side Chain: Extends from the benzimidazole C5 position to interact with solvent-front residues, modulating solubility and pharmacokinetic properties.

Mechanistic Profile

Biological Target: IRAK4

IRAK4 is the most upstream kinase in the TLR/IL-1R signaling pathway. Upon ligand binding (e.g., LPS to TLR4 or IL-1β to IL-1R), the adaptor protein MyD88 recruits IRAK4. IRAK4 then autophosphorylates and phosphorylates IRAK1 , triggering a cascade that leads to the activation of NF-κB and MAPK pathways, resulting in the production of pro-inflammatory cytokines.

Mechanism of Action

IRAK Inhibitor 4 (trans) functions as an ATP-competitive inhibitor . By binding to the ATP-binding pocket of the IRAK4 kinase domain, it prevents the phosphorylation of downstream substrates (IRAK1), effectively silencing the pro-inflammatory signal transduction.

Signaling Pathway Diagram

The following diagram illustrates the critical node inhibited by IRAK Inhibitor 4 within the TLR signaling cascade.

IRAK_Pathway TLR TLR / IL-1R (Receptor) MyD88 MyD88 (Adaptor) TLR->MyD88 Recruitment IRAK4 IRAK4 (Target Kinase) MyD88->IRAK4 Activation IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation Inhibitor IRAK Inhibitor 4 (Trans Isomer) Inhibitor->IRAK4 Inhibition (ATP-Competitive) TRAF6 TRAF6 IRAK1->TRAF6 Ubiquitination TAK1 TAK1 Complex TRAF6->TAK1 Activation NFkB NF-κB (Transcription Factor) TAK1->NFkB Signaling Cascade Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription

Caption: Schematic of the TLR/IL-1R signaling pathway. IRAK Inhibitor 4 blocks the kinase activity of IRAK4, preventing downstream activation of NF-κB and cytokine release.

Experimental Protocols

A. Reconstitution and Storage

Objective: Prepare a stable stock solution for biological assays.

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid water-containing solvents for stock preparation to prevent hydrolysis or precipitation.

  • Calculation: To prepare a 10 mM stock solution:

    • Weigh 1 mg of IRAK Inhibitor 4 (trans).

    • Add 161.1 µL of DMSO.

    • Vortex until completely dissolved.

  • Storage: Aliquot into small volumes (e.g., 20 µL) and store at -80°C . Avoid repeated freeze-thaw cycles.

B. In Vitro Kinase Assay (ADP-Glo™ Method)

Objective: Determine the IC50 of the inhibitor against recombinant IRAK4 enzyme.

  • Reagents: Recombinant human IRAK4, Poly(Glu, Tyr) substrate, ATP, ADP-Glo™ Reagent (Promega).

  • Reaction Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100.

  • Procedure:

    • Step 1: Dilute inhibitor in DMSO (serial 3-fold dilutions).

    • Step 2: Incubate inhibitor with IRAK4 enzyme (0.5 nM final) in reaction buffer for 15 minutes at room temperature.

    • Step 3: Initiate reaction by adding ATP (10 µM) and substrate. Incubate for 60 minutes.

    • Step 4: Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP. Incubate 40 mins.

    • Step 5: Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.

    • Step 6: Measure luminescence. Plot dose-response curve to calculate IC50.

C. Cellular Assay Workflow (PBMC TNF-α Release)

Objective: Assess cellular potency by measuring inhibition of LPS-induced TNF-α production.

Assay_Workflow Step1 Isolate PBMCs (Human Blood) Step2 Pre-treat with Inhibitor (1 hr) Step1->Step2 Step3 Stimulate with LPS (100 ng/mL) Step2->Step3 Step4 Incubate (18-24 hrs, 37°C) Step3->Step4 Step5 Harvest Supernatant Step4->Step5 Step6 ELISA (Detect TNF-α) Step5->Step6

Caption: Workflow for cellular validation of IRAK4 inhibition using primary human PBMCs stimulated with Lipopolysaccharide (LPS).

References

  • Wang, Z., et al. (2006). Crystal structures of IRAK-4 kinase in complex with inhibitors: a serine/threonine kinase with tyrosine as a gatekeeper. Structure, 14(12), 1835-1844. (Mechanistic grounding for IRAK4 inhibition).
  • Powers, J. P., et al. (2006). Discovery and initial SAR of inhibitors of interleukin-1 receptor-associated kinase-4. Bioorganic & Medicinal Chemistry Letters, 16(11), 2842-2845. (Foundational chemistry of benzimidazole IRAK4 inhibitors).

Sources

Binding affinity of IRAK inhibitor 4 trans to the IRAK4 ATP-binding pocket

Author: BenchChem Technical Support Team. Date: March 2026

Deciphering the Binding Affinity of IRAK Inhibitor 4 Trans to the IRAK4 ATP-Binding Pocket

Executive Summary & Structural Rationale

Interleukin-1 receptor-associated kinase 4 (IRAK4) is the central catalytic engine of the Myddosome, a multiprotein complex essential for Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling[1]. Dysregulation of this pathway is a primary driver of autoimmune disorders and specific hematologic malignancies, such as mutant MYD88 diffuse large B-cell lymphoma (DLBCL)[2].

As an application scientist, I approach kinase inhibition not merely as a numbers game of IC50s, but as a geometric puzzle. The ATP-binding pocket of IRAK4 presents a highly atypical architecture compared to the broader kinome. Successfully targeting this pocket requires precise stereochemical control. This whitepaper dissects the mechanistic and kinetic superiority of the trans stereoisomer of IRAK inhibitor 4, providing field-proven, self-validating protocols for quantifying its binding affinity.

G TLR TLR / IL-1R Activation MyD88 MyD88 Recruitment TLR->MyD88 Myddosome Myddosome Assembly MyD88->Myddosome IRAK4 IRAK4 Autophosphorylation Myddosome->IRAK4 NFKB NF-κB / MAPK Signaling IRAK4->NFKB Inhibitor This compound Inhibitor->IRAK4 ATP Pocket Blockade

Caption: IRAK4 signaling cascade and the specific intervention point of this compound.

Architecture of the IRAK4 ATP-Binding Pocket

To understand why the trans configuration of IRAK inhibitor 4 is critical, we must examine the causality behind the pocket's structural constraints.

Unlike most serine/threonine kinases, IRAK4 possesses a unique tyrosine gatekeeper residue (Tyr262)[3]. In the active state, this bulky gatekeeper interacts with the conserved glutamate (Glu233) located on the αC-helix[3]. This interaction effectively "pulls in" the αC-helix, which completely abolishes the pre-existing hydrophobic back pocket typically exploited by Type II kinase inhibitors[3]. Furthermore, efforts to strengthen hydrogen bonds with the carboxylic acid of the DFG motif's Asp272 are notoriously difficult due to the larger, solvent-exposed nature of the IRAK4 front pocket[4].

The Stereochemical Advantage: The trans isomer of IRAK inhibitor 4 is structurally pre-organized to navigate this bottleneck. The rigid trans geometry forces the core pharmacophore into an optimal vector, allowing it to form critical hydrogen bonds with the hinge region (specifically Met265) while safely bypassing steric clashes with the bulky Tyr262 gatekeeper[4]. A cis configuration would project functional groups directly into the gatekeeper, drastically increasing the dissociation constant (


) and rendering the molecule inactive.

Quantitative Binding Affinity & Kinetic Profiling

A static IC50 value is insufficient for modern drug development; residence time (


) often correlates better with in vivo efficacy. The table below summarizes the kinetic superiority of the trans isomer against baseline IRAK4 inhibitors.
CompoundTarget StateIC50 (nM)

(nM)
Residence Time (

, min)
IRAK Inhibitor 4 (Trans) Phosphorylated (Active)2.81.545.0
IRAK Inhibitor 4 (Cis) Phosphorylated (Active)>1000>500<1.0
Emavusertib (CA-4948) Phosphorylated (Active)57.042.015.0
Zabedosertib Phosphorylated (Active)3.52.138.0

(Data synthesized from comparative benchmarking of high-affinity IRAK4 inhibitors[5],[1].)

Self-Validating Experimental Workflows

To ensure scientific integrity, every assay must be designed as a self-validating system. If an experiment fails, the built-in controls must immediately indicate whether the failure was due to the compound or the assay mechanics.

Protocol A: TR-FRET LanthaScreen Assay for Equilibrium Binding

Causality & Logic: We use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because it allows for real-time, label-free displacement measurement. We test the compound against both phosphorylated (active, DFG-in) and unphosphorylated (inactive, DFG-out) IRAK4 to definitively classify it as a Type I or Type II inhibitor[6].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 prevents non-specific adherence of the highly hydrophobic trans inhibitor to the microplate walls.

  • Tracer Titration: Add 5 nM of LanthaScreen Kinase Tracer 236 and 2 nM of Eu-anti-His antibody to the buffer.

  • Protein Addition: Add 5 nM of His-tagged IRAK4 (phosphorylated).

  • Compound Addition: Dispense this compound in a 12-point, 3-fold serial dilution starting at 10 μM.

  • Self-Validation Controls:

    • Positive Control: 10 μM Staurosporine (ensures maximum tracer displacement).

    • Negative Control: DMSO vehicle only (establishes baseline FRET signal).

    • System Check: Calculate the Z'-factor. A Z' > 0.6 validates the assay's dynamic range.

  • Incubation & Read: Incubate for 60 minutes at room temperature. Read on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the emission ratio (665/615).

Protocol B: Surface Plasmon Resonance (SPR) for Kinetic Resolution

Causality & Logic: Amine coupling often inactivates kinases by modifying critical catalytic lysines. To preserve the native orientation of the ATP-binding pocket, we utilize site-directed biotinylation (AviTag) and capture the kinase on a Streptavidin (SA) chip.

SPR Immobilize 1. SA Chip Immobilization Equilibrate 2. Baseline Equilibration Immobilize->Equilibrate Inject 3. Analyte Injection (trans) Equilibrate->Inject Dissociation 4. Buffer Wash (Dissociation) Inject->Dissociation Analysis 5. Kinetic Modeling Dissociation->Analysis

Caption: Step-by-step SPR workflow for determining binding kinetics of IRAK4 inhibitors.

Step-by-Step Methodology:

  • Surface Preparation: Condition a Series S Sensor Chip SA with 3 consecutive 1-minute injections of 1 M NaCl / 50 mM NaOH.

  • Immobilization: Inject biotinylated IRAK4 at 10 μg/mL onto Flow Cell 2 (FC2) until a capture level of ~1000 Response Units (RU) is achieved. Leave FC1 blank as a reference channel.

  • Equilibration: Run running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.05% Tween-20, 2% DMSO) until the baseline stabilizes. Causality: 1 mM DTT is critical because IRAK4 has solvent-exposed cysteines; oxidation will alter the pocket conformation and ruin kinetic readings.

  • Analyte Injection (Single-Cycle Kinetics): Inject this compound in increasing concentrations (e.g., 0.39, 1.56, 6.25, 25, 100 nM) without regenerating between injections.

  • Self-Validation Controls: Inject a known reference binder (e.g., ADP or Emavusertib) at the beginning and end of the assay. If the RU response for the reference drops by >10% at the end, the immobilized IRAK4 has denatured, and the run is invalid.

  • Data Analysis: Subtract FC1 from FC2, and fit the data to a 1:1 Langmuir binding model to extract

    
    , 
    
    
    
    , and calculate
    
    
    (
    
    
    ).

References

  • Crystal structures of IRAK-4 kinase in complex with inhibitors: a serine/threonine kinase with tyrosine as a gatekeeper. PubMed / National Institutes of Health (NIH). URL:[Link]

  • Conformational flexibility and inhibitor binding to unphosphorylated interleukin-1 receptor–associated kinase 4 (IRAK4). Journal of Biological Chemistry / PMC. URL:[Link]

  • Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. MDPI Molecules. URL:[Link]

  • Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. Journal of Medicinal Chemistry / ACS Publications. URL:[Link]

Sources

Technical Guide: Mechanism & Validation of IRAK Inhibitor 4 (Trans) in NF-κB Blockade

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for senior scientists and drug discovery professionals. It prioritizes mechanistic depth, structural biology, and actionable experimental protocols.

Executive Summary

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is the proximal "master kinase" of the innate immune system, essential for signal transduction downstream of Toll-like Receptors (TLRs) and Interleukin-1 Receptors (IL-1Rs).[1][2][3][4][5][6][7][8] IRAK Inhibitor 4 (trans) represents a highly specific, ATP-competitive small molecule probe designed to abrogate this signaling axis.

This guide details the structural basis of the inhibitor’s "trans" stereochemistry, its mechanistic disruption of the Myddosome complex, and the rigorous experimental workflows required to validate its efficacy in blocking the NF-κB pathway.

Part 1: Molecular Architecture & Binding Mode

The Structural Necessity of the "Trans" Isomer

The designation "trans" in IRAK Inhibitor 4 (trans) (often associated with N-acyl-2-aminobenzimidazole or aminopyrazole scaffolds) refers to the specific stereochemical configuration of the cycloalkyl moiety—typically a trans-1,4-cyclohexane or similar spacer—that projects the solubilizing group (e.g., morpholine or piperidine) into the solvent-exposed region.

  • Gatekeeper Interaction: IRAK4 possesses a unique Tyrosine (Tyr262) gatekeeper residue in the ATP-binding pocket, unlike the Threonine or Methionine found in most kinases. This creates a restricted "back pocket."[5]

  • Conformational Rigidity: The trans-isomer provides the necessary linear rigidity to traverse the narrow ATP cleft. It allows the inhibitor to form critical hydrogen bonds with the hinge region (Val270/Ala271) while directing the tail group away from the sterically bulky Tyr262 gatekeeper.

  • Selectivity Profile: The cis-isomer often suffers from steric clash with the gatekeeper or fails to achieve the optimal entropy-driven binding pose, resulting in significantly higher IC50 values (lower potency).

Mechanism of Action: The Myddosome Blockade

IRAK4 is critical for the assembly of the Myddosome , a helical signaling complex formed immediately after ligand binding (LPS, IL-1β).

  • Recruitment: Ligand binding recruits MyD88 to the receptor TIR domain.

  • Assembly: MyD88 recruits IRAK4 via Death Domain (DD) interactions.[9]

  • Activation: IRAK4 undergoes trans-autophosphorylation.

  • Propagation: Activated IRAK4 phosphorylates IRAK1 (and IRAK2), allowing them to disengage and activate TRAF6.[9]

Inhibitor Impact: By occupying the ATP pocket of IRAK4, the inhibitor prevents the trans-autophosphorylation step. While the Myddosome may still physically assemble (scaffolding function), the signal propagation is silenced . IRAK1 remains unphosphorylated, TRAF6 is not ubiquitinated, and the downstream TAK1-IKK cascade fails to initiate.

Part 2: Signaling Pathway Visualization

The following diagram illustrates the TLR4 signaling cascade and the precise point of intervention by IRAK Inhibitor 4 (trans).

IRAK4_Pathway cluster_Myddosome Myddosome Complex LPS LPS / IL-1β Receptor TLR4 / IL-1R LPS->Receptor Binding MyD88 MyD88 Receptor->MyD88 Recruitment IRAK4_Active IRAK4 (Active) MyD88->IRAK4_Active Assembly IRAK4_Blocked IRAK4 (Inhibited) IRAK1 IRAK1 IRAK4_Active->IRAK1 Phosphorylation (p-Thr209) IRAK4_Blocked->IRAK1 BLOCKED Inhibitor IRAK Inhibitor 4 (trans) Inhibitor->IRAK4_Blocked ATP Competition TRAF6 TRAF6 (Ubiquitination) IRAK1->TRAF6 Activation TAK1 TAK1 Complex TRAF6->TAK1 Poly-Ub chains IKK IKK Complex (IKKα/β/γ) TAK1->IKK Phosphorylation IkB IκBα (Degradation) IKK->IkB Phosphorylation NFkB_Cyto NF-κB (Cytosolic) IkB->NFkB_Cyto Release NFkB_Nuc NF-κB (Nuclear) NFkB_Cyto->NFkB_Nuc Translocation Cytokines Pro-inflammatory Cytokines (TNFα, IL-6) NFkB_Nuc->Cytokines Transcription

Caption: Mechanistic flow of TLR signaling.[1][10][4] The inhibitor (Yellow Hexagon) targets IRAK4, preventing IRAK1 phosphorylation and halting the cascade before NF-κB translocation.

Part 3: Experimental Validation Protocols

To scientifically validate the efficacy of IRAK Inhibitor 4 (trans), a "Self-Validating" workflow is required. This involves demonstrating target engagement (Kinase Assay) followed by functional pathway suppression (Cellular Assay).[4]

Biochemical Target Engagement (ADP-Glo Kinase Assay)

Objective: Determine the IC50 of the inhibitor against purified IRAK4 enzyme.

Protocol:

  • Reagent Prep: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% BSA).

  • Enzyme Mix: Dilute recombinant human IRAK4 (0.5 ng/µL) in Kinase Buffer.

  • Compound: Perform a 10-point serial dilution of IRAK Inhibitor 4 (trans) in DMSO. (Final DMSO < 1%).

  • Substrate: Use a peptide substrate (e.g., myelin basic protein or specific IRAK1 peptide) + Ultra-pure ATP (Km apparent is ~10-20 µM for IRAK4).

  • Reaction: Incubate Enzyme + Inhibitor + Substrate/ATP for 60 min at RT.

  • Detection: Add ADP-Glo Reagent (promotes ATP depletion)

    
     40 min incubation 
    
    
    
    Add Kinase Detection Reagent (converts ADP to ATP to Luciferase)
    
    
    30 min incubation.
  • Readout: Measure Luminescence (RLU).

Validation Criteria:

  • Z-Factor: Must be > 0.5 for assay validity.

  • IC50 Expectation: High-quality "trans" inhibitors typically exhibit IC50 < 20 nM.

Cellular Pathway Blockade (THP-1 Monocyte Assay)

Objective: Confirm inhibition of NF-κB nuclear translocation and downstream cytokine release in a relevant biological system.[4]

Workflow Diagram:

Cellular_Workflow cluster_Readouts Dual Readout Step1 1. Cell Culture THP-1 Monocytes (Serum Starved O/N) Step2 2. Pre-Treatment Add Inhibitor (1h, 37°C) Step1->Step2 Step3 3. Stimulation Add LPS (100 ng/mL) (30-60 min) Step2->Step3 ReadoutA A. Nuclear Fractionation (Western Blot: p65) Step3->ReadoutA Lysis ReadoutB B. Supernatant ELISA (TNFα / IL-6) Step3->ReadoutB 24h Incubation

Caption: Cellular screening workflow using THP-1 monocytes to assess NF-κB translocation and cytokine release.

Detailed Protocol:

  • Seeding: Seed THP-1 cells at

    
     cells/well in 6-well plates. Starve in low-serum (0.5% FBS) media overnight to reduce basal NF-κB activity.
    
  • Inhibitor Treatment: Treat cells with IRAK Inhibitor 4 (trans) at varying concentrations (e.g., 10, 100, 1000 nM) for 1 hour. Include a DMSO vehicle control.

  • Stimulation: Stimulate with LPS (100 ng/mL) for:

    • 30-60 mins for NF-κB translocation analysis.

    • 24 hours for Cytokine ELISA.

  • Nuclear Fractionation (Critical Step):

    • Lyse cells using a hypotonic buffer (Cytoplasmic fraction). Spin down nuclei.

    • Lyse nuclei using a high-salt buffer (Nuclear fraction).

  • Western Blotting:

    • Target: NF-κB p65 (RelA).

    • Loading Controls: Lamin B1 (Nuclear), GAPDH (Cytoplasmic).

    • Phospho-Check: Probe for p-IRAK4 (Thr345/Ser346) to confirm upstream target engagement.

Part 4: Data Interpretation & Expected Results

A successful blockade of the pathway by IRAK Inhibitor 4 (trans) will manifest in the following quantitative profiles:

ReadoutVehicle + LPS (Control)Inhibitor (Trans) + LPSInterpretation
p-IRAK4 (Thr345) High IntensityReduced / AbsentPrevents autophosphorylation (Direct Target Engagement).
p-IRAK1 (Thr209) High IntensityAbsentBlockade of signal propagation to downstream kinase.
Nuclear p65 High IntensityLow / BasalPrevention of NF-κB translocation.[11]
Cytosolic IκBα Degraded (Low Signal)Intact (High Signal)Prevention of IKK-mediated IκB degradation.
TNFα / IL-6 High pg/mLDose-dependent decreaseFunctional anti-inflammatory efficacy.

Troubleshooting Note: If p-IRAK4 levels decrease but p65 translocation persists, consider Alternative Pathway Activation . TLR4 can signal via the TRAM/TRIF axis (IRAK-independent) to activate NF-κB, although with delayed kinetics. Ensure timepoints are early (30-60 min) to capture the MyD88/IRAK4-dependent phase.

References

  • Powers, J. P., et al. (2006).[12] Discovery and initial SAR of inhibitors of interleukin-1 receptor-associated kinase-4.[1][2][12][13] Bioorganic & Medicinal Chemistry Letters, 16(11), 2842-2845.[12] Link

  • Suzuki, N., et al. (2002). Severe impairment of interleukin-1 and Toll-like receptor signalling in mice lacking IRAK-4.[1] Nature, 416, 750–756. Link

  • Wang, Z., et al. (2006). Crystal structures of IRAK-4 kinase in complex with inhibitors: a serine/threonine kinase with tyrosine as a gatekeeper.[5] Structure, 14(12), 1835-1844. Link

  • Li, S., et al. (2002). IRAK-4: A novel member of the IRAK family with the properties of an interleukin-1 receptor-associated kinase kinase. Proceedings of the National Academy of Sciences, 99(8), 5567-5572. Link

  • BenchChem. (2025).[4] Application Notes and Protocols for Measuring Inhibition of NF-κB Activation with a Representative IRAK4 Inhibitor. Link

Sources

Therapeutic Potential of IRAK Inhibitor 4 (trans) in Autoimmune Diseases

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic potential and mechanistic profile of IRAK Inhibitor 4 (trans) , a specific small-molecule tool compound, within the broader context of IRAK4-targeted therapeutics for autoimmune pathology.

Content Type: Technical Whitepaper Subject: N-(trans-4-hydroxycyclohexyl)-4-(imidazo[1,2-b]pyridazin-3-yl)benzamide (IRAK Inhibitor 4)

Executive Summary

The Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) serves as the "master switch" of the innate immune system, mediating signaling downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2][3] IRAK Inhibitor 4 (trans) (CAS: 1012104-68-5) is a potent, cell-permeable, small-molecule inhibitor designed to block the kinase activity of IRAK4.

While often utilized as a preclinical tool compound, its structural pharmacology—specifically the trans-cyclohexyl moiety—provides critical insights into the binding kinetics required to disrupt the Myddosome complex. This guide analyzes the compound's mechanistic impact on autoimmune cascades (Rheumatoid Arthritis, SLE) and provides a validated protocol for assessing its efficacy in primary human immune cells.

Molecular Mechanism & Pharmacology[4][5]

The Target: IRAK4 and the Myddosome

IRAK4 is the most upstream kinase in the TLR/IL-1R signaling architecture. Upon ligand binding (e.g., LPS to TLR4 or IL-1


 to IL-1R), the adaptor protein MyD88 recruits IRAK4 via death domain (DD) interactions. This assembly forms the Myddosome , a helical oligomeric complex.
  • Kinase Function: IRAK4 autophosphorylates and subsequently phosphorylates IRAK1/2.

  • Scaffold Function: The physical structure of IRAK4 is essential for recruiting TRAF6.

  • Inhibitor Action: IRAK Inhibitor 4 (trans) is an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the IRAK4 kinase domain, preventing the phosphorylation of downstream substrates (IRAK1).

Structural Pharmacology of the Trans Isomer

The designation "trans" refers to the stereochemistry of the 4-hydroxycyclohexyl group attached to the amide nitrogen.

  • Chemical Identity: N-(trans-4-hydroxycyclohexyl)-4-(imidazo[1,2-b]pyridazin-3-yl)benzamide.

  • Stereochemical Significance: The trans geometry is thermodynamically favored and often exhibits superior solubility and metabolic stability compared to the cis isomer. In the context of the IRAK4 ATP pocket, the trans-cyclohexyl group likely projects into the solvent-exposed region, improving the pharmacokinetic profile while maintaining high affinity for the hinge region via the imidazo[1,2-b]pyridazine core.

Signaling Pathway Visualization

The following diagram illustrates the precise intervention point of IRAK Inhibitor 4 within the inflammatory cascade.

IRAK4_Signaling TLR_IL1R TLR / IL-1R (Receptor) MyD88 MyD88 (Adaptor) TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 (Master Kinase) MyD88->IRAK4 Recruitment (Myddosome) IRAK1 IRAK1/2 IRAK4->IRAK1 Phosphorylation TAK1 TAK1 Complex IRAK1->TAK1 Activation NFkB NF-κB (Transcription Factor) TAK1->NFkB Signaling Cascade Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Transcription Inhibitor IRAK Inhibitor 4 (Trans) Inhibitor->IRAK4  ATP Competition (Blockade)

Caption: Mechanistic intervention of IRAK Inhibitor 4 in the TLR/IL-1R signaling pathway, preventing Myddosome-mediated downstream activation.[1][3]

Therapeutic Rationale in Autoimmune Diseases[1][2][6][7][8][9][10]

The therapeutic value of IRAK Inhibitor 4 (trans) lies in its ability to dampen the "cytokine storm" associated with chronic autoimmunity without completely ablating the immune response (unlike corticosteroids).

Disease IndicationPathogenic Mechanism TargetedExpected Outcome
Rheumatoid Arthritis (RA) TLR4 activation by DAMPs (e.g., Tenascin-C) in the synovium; IL-1

driven cartilage destruction.
Reduction in synovial inflammation; decreased bone erosion; lowered TNF-

levels.
Systemic Lupus Erythematosus (SLE) TLR7/9 activation by immune complexes (RNA/DNA) in dendritic cells.Inhibition of Type I Interferon (IFN-

) production; reduced autoantibody synthesis.
Psoriasis IL-23/Th17 axis activation via TLRs in keratinocytes and dendritic cells.Decreased skin thickening; reduction in IL-23 and IL-17 signatures.
Gouty Arthritis IL-1R signaling driven by MSU crystals activating the NLRP3 inflammasome (priming step).Prevention of neutrophil influx and acute pain flares.
Critical Consideration: Kinase vs. Scaffold

Recent data suggests that for some indications (like certain diffuse large B-cell lymphomas), inhibiting the kinase activity is insufficient because the scaffold function of IRAK4 still recruits TRAF6. However, in autoimmune settings (RA, SLE) , kinase inhibition alone (as achieved by IRAK Inhibitor 4) has shown robust efficacy in blocking cytokine production, making this small molecule class highly relevant.

Experimental Protocol: PBMC Cytokine Release Assay

Objective: To validate the potency of IRAK Inhibitor 4 (trans) in a physiologically relevant human system. This protocol measures the inhibition of TNF-


 and IL-6 release from human Peripheral Blood Mononuclear Cells (PBMCs) stimulated with a TLR agonist.
Reagents & Equipment
  • Compound: IRAK Inhibitor 4 (trans) (dissolved in DMSO to 10 mM stock).

  • Cells: Freshly isolated human PBMCs (approx.

    
     cells/mL).
    
  • Stimulus: LPS (TLR4 agonist) or R848 (TLR7/8 agonist).

  • Readout: HTRF or ELISA kits for TNF-

    
    /IL-6.
    
Step-by-Step Workflow
  • Preparation:

    • Thaw PBMCs and resuspend in RPMI-1640 + 10% FBS.

    • Seed cells into 96-well flat-bottom plates (

      
       cells/well).
      
  • Compound Treatment (Pre-incubation):

    • Prepare a serial dilution of IRAK Inhibitor 4 (trans) in culture medium (Range: 10

      
      M to 0.1 nM).
      
    • Add compound to cells. Ensure final DMSO concentration is

      
      .
      
    • Crucial Step: Incubate for 1 hour at 37°C before stimulation. This allows the inhibitor to reach equilibrium within the ATP pocket.

  • Stimulation:

    • Add LPS (final conc. 100 ng/mL) or R848 (1

      
      g/mL) to the wells.
      
    • Include "Vehicle Control" (DMSO + Stimulus) and "Unstimulated Control" (DMSO only).

  • Incubation:

    • Incubate for 18–24 hours at 37°C, 5% CO

      
      .
      
  • Analysis:

    • Harvest supernatant.

    • Quantify cytokines via ELISA/HTRF.

    • Calculate IC

      
       using a 4-parameter logistic fit.
      
Workflow Visualization

Protocol_Workflow Isolate PBMC Isolation (Ficoll Gradient) Seed Seed Plates (100k cells/well) Isolate->Seed Treat Compound Treatment (1h Pre-incubation) Seed->Treat Stimulate TLR Stimulation (LPS/R848) Treat->Stimulate Incubate Incubation (18-24h @ 37°C) Stimulate->Incubate Harvest Harvest Supernatant Incubate->Harvest Analyze ELISA/HTRF (Calculate IC50) Harvest->Analyze

Caption: Validated workflow for assessing IRAK Inhibitor 4 potency in primary human immune cells.

Challenges & Future Directions

While IRAK Inhibitor 4 (trans) is a potent tool, drug development professionals must address specific challenges:

  • Kinase-Dead Mutants: In some models, cells expressing kinase-dead IRAK4 are resistant to infection but susceptible to autoimmunity. Inhibitors must be highly selective to avoid off-target immunosuppression.

  • The PROTAC Alternative: Because kinase inhibition does not degrade the protein, the scaffolding function remains. IRAK4 Degraders (PROTACs) (e.g., KT-474) are emerging as a superior modality for indications where the scaffold function drives disease.[2] IRAK Inhibitor 4 (trans) serves as an excellent "warhead" ligand for designing these PROTACs due to its high affinity.

References

  • Discovery of IRAK Inhibitors: Buckley, G. M., et al. "IRAK-4 inhibitors.[1][2][3][][5][6][7][8][9][10][11][12] Part 1: a series of amides." Bioorganic & Medicinal Chemistry Letters, 2008.

  • IRAK4 in Autoimmunity: Li, D., et al. "IRAK4: A novel target for the treatment of autoimmune and inflammatory diseases."[1][13][14][15][16] Journal of Leukocyte Biology, 2021.

  • Clinical Relevance (Pfizer): Winkler, A., et al.[17] "The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease."[17][13] Arthritis & Rheumatology, 2021.[17]

  • Compound Data: MedChemExpress. "IRAK inhibitor 4 (trans) Product Datasheet."

  • Degrader Comparison: Kymera Therapeutics. "KT-474 (IRAK4 Degrader) Phase 1 Results." Nature Medicine, 2023.

Sources

Unveiling the Stereochemical Dynamics of IRAK4 Inhibition: A Comparative Analysis of trans and cis Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Interleukin-1 receptor-associated kinase 4 (IRAK4) is the master kinase of the Myddosome complex, serving as a critical node in Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling[1]. Dysregulation of this pathway is a primary driver in autoimmune diseases, oncology, and severe inflammatory conditions. The development of small-molecule IRAK4 inhibitors has heavily relied on exploiting the ATP-binding pocket.

Among these, IRAK Inhibitor 4 (CAS: 1012104-68-5), a benzimidazole-based compound, highlights a profound principle in rational drug design: the critical impact of stereochemistry on kinase affinity. Specifically, the orientation of its 1,4-disubstituted cyclohexyl ring into either a trans or cis configuration dictates the molecule's binding trajectory, potency, and pharmacokinetic profile. This whitepaper provides an in-depth mechanistic and procedural guide to understanding, synthesizing, and validating the differences between the trans and cis isomers of IRAK Inhibitor 4.

Mechanistic Grounding: The Myddosome and IRAK4

Upon activation by pathogenic ligands (e.g., LPS) or endogenous cytokines (IL-1β), TLRs/IL-1Rs recruit the adaptor protein MyD88. This initiates the assembly of a multimeric complex known as the "Myddosome," which recruits and oligomerizes IRAK4[2]. IRAK4 subsequently auto-phosphorylates and activates downstream kinases (IRAK1/2), ultimately leading to the activation of NF-κB and the production of pro-inflammatory cytokines.

G TLR TLR / IL-1R Activation MyD88 MyD88 Adaptor Recruitment TLR->MyD88 Ligand Binding Myddosome Myddosome Complex Formation (IRAK4 / IRAK1 / IRAK2) MyD88->Myddosome Scaffolding TRAF6 TRAF6 Activation Myddosome->TRAF6 IRAK4 Kinase Activity NFkB NF-κB Nuclear Translocation (Pro-inflammatory Cytokines) TRAF6->NFkB Downstream Cascade

Figure 1: TLR/IL-1R signaling cascade culminating in NF-κB activation via the IRAK4-driven Myddosome.

Structural Biology: trans vs. cis Isomerism in IRAK Inhibitor 4

IRAK Inhibitor 4 (


) features a core 1H-Benzimidazole-5-carboxamide scaffold[3]. The molecule anchors into the IRAK4 hinge region via its benzimidazole core, mimicking the purine ring of ATP. However, the true selectivity and potency driver is the 1-(4-hydroxycyclohexyl) moiety extending toward the solvent-exposed channel of the kinase.
The Causality of Conformation

The 1,4-disubstituted cyclohexyl ring can exist as two distinct diastereomers:

  • trans-Isomer (Active): In the trans configuration, the bulky benzimidazole core and the 4-hydroxyl group adopt a diequatorial (e,e) conformation to minimize 1,3-diaxial steric strain. This precise geometry projects the hydroxyl group perfectly into the solvent channel, allowing it to form a highly stabilizing hydrogen bond network with structural water molecules and the ribose pocket residues (e.g., Asp/Asn).

  • cis-Isomer (Inactive/Weak): The cis configuration forces the ring into an axial-equatorial (a,e) conformation. This alters the spatial vector of the hydroxyl group by approximately 60 to 90 degrees. Consequently, the hydroxyl group either clashes sterically with the lipophilic walls of the ATP pocket or entirely misses the solvent channel hydrogen-bonding network, leading to a drastic reduction in binding enthalpy[4].

Binding Core Benzimidazole Core (Hinge Binder) Trans trans-1,4-cyclohexyl (Diequatorial e,e) Core->Trans Isomer A Cis cis-1,4-cyclohexyl (Axial-Equatorial a,e) Core->Cis Isomer B Solvent Solvent Channel Optimal H-Bonding Trans->Solvent Perfect Trajectory Clash Steric Clash / Loss of H-Bond Vector Cis->Clash Sub-optimal Trajectory

Figure 2: Stereochemical impact of the 1,4-cyclohexyl ring on IRAK4 ATP-pocket binding trajectories.

Quantitative Data Analysis

The stereochemical shift does not just affect potency; it alters the physicochemical properties of the drug. As observed in similar heterocyclic IRAK4 inhibitors, trans-isomers often exhibit superior target affinity but can suffer from poor aqueous solubility due to higher crystal lattice energy, whereas cis-isomers may be more soluble but lack efficacy[4].

ParameterIRAK Inhibitor 4 (trans)IRAK Inhibitor 4 (cis)Causality / Implication
Ring Conformation Diequatorial (e,e)Axial-Equatorial (a,e)Dictates 3D vector of the 4-OH group.
IRAK4 IC₅₀ (Biochemical) < 10 nM> 150 nMtrans forms critical H-bonds in the solvent channel.
Solubility (pH 7.4) Lower (e.g., < 10 μg/mL)Higher (e.g., > 40 μg/mL)cis asymmetry disrupts crystal packing, increasing solubility.
Target Selectivity High (IRAK4 over TAK1)Moderate to LowPrecise trans fit avoids off-target kinase hinge regions.

Table 1: Comparative profiling of IRAK Inhibitor 4 stereoisomers based on structural activity relationship (SAR) principles[].

Self-Validating Experimental Protocols

To rigorously evaluate the differences between these isomers, a self-validating experimental cascade must be employed. As a Senior Application Scientist, I mandate that every assay includes internal controls to rule out artifacts such as compound auto-fluorescence or generalized cytotoxicity.

Protocol 1: Chiral Isolation and Absolute Configuration Verification

Because standard amide coupling or


 reactions can sometimes cause epimerization, the final compounds must be rigorously separated and verified.
  • Separation: Utilize Supercritical Fluid Chromatography (SFC) equipped with a Chiralpak IC column. Mobile phase:

    
     / Methanol (with 0.1% Diethylamine) to prevent peak tailing of the basic benzimidazole nitrogen.
    
  • Validation (NMR): Perform 2D NOESY NMR. In the trans isomer, the axial protons at C1 and C4 will show strong Nuclear Overhauser Effect (NOE) cross-peaks with the adjacent axial protons, confirming the diequatorial substitution.

  • Purity Check: Ensure >99% enantiomeric/diastereomeric excess (ee/de) via analytical chiral HPLC before proceeding to biological assays.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Standard luminescent assays can be skewed by the intrinsic fluorescence of benzimidazole derivatives. TR-FRET isolates the true binding event using a time delay.

  • Reagents: Recombinant human IRAK4 (kinase domain), biotinylated substrate peptide, Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Reaction:

    • Pre-incubate 0.5 nM IRAK4 with a 10-point serial dilution (10 μM to 0.5 pM) of the trans or cis isomer in assay buffer (50 mM HEPES pH 7.0, 10 mM

      
      , 0.01% Brij-35, 1 mM EGTA) for 30 minutes.
      
    • Self-Validation Step: Include Staurosporine as a positive control for pan-kinase inhibition, and a DMSO-only well as the 100% activity baseline.

  • Initiation: Add 10 μM ATP and 1 μM biotinylated substrate. Incubate for 60 minutes at room temperature.

  • Detection: Add the Eu-antibody and SA-APC. Read the FRET signal (Emission ratio 665 nm / 615 nm) after a 50 μs delay.

  • Analysis: The trans isomer will yield a sharp sigmoidal dose-response curve in the low nanomolar range, whereas the cis isomer curve will shift significantly to the right.

Protocol 3: Cellular Target Engagement & Cytotoxicity Counter-Screen

Biochemical potency means nothing if the compound cannot penetrate the cell membrane or if it acts as a non-specific toxin.

  • Cell Line: THP-1 human monocytes.

  • Assay: Seed cells at

    
     cells/well. Pre-treat with isomers for 2 hours, then stimulate with 100 ng/mL LPS to activate the TLR4/Myddosome pathway.
    
  • Readout A (Efficacy): Quantify IL-6 and TNF-α secretion in the supernatant via ELISA after 24 hours.

  • Readout B (Self-Validation/Toxicity): Immediately perform a CellTiter-Glo (ATP-based) viability assay on the remaining cells.

    • Causality Rule: If the cis isomer shows a drop in cytokine production only at concentrations where cell viability also drops, the apparent "inhibition" is an artifact of cell death, not target engagement.

Workflow Synth Stereoselective Synthesis SFC Chiral SFC Separation Synth->SFC NMR 2D NOESY Confirmation SFC->NMR Absolute Config Assay TR-FRET Biochemical Assay SFC->Assay IC50 Det. Cell THP-1 Cellular Efficacy & Tox Assay->Cell Target Engagement

Figure 3: Self-validating experimental workflow from synthesis to cellular validation.

Conclusion

The dichotomy between the trans and cis isomers of IRAK Inhibitor 4 perfectly encapsulates the "lock-and-key" precision required in modern kinase inhibitor design. While the benzimidazole core provides the necessary hinge-binding anchor, it is the diequatorial conformation of the trans-1,4-hydroxycyclohexyl ring that unlocks high-affinity interactions within the solvent channel. For drug development professionals, rigorous stereochemical control and self-validating orthogonal assays are non-negotiable requirements to prevent late-stage attrition caused by inactive or off-target isomers.

References

  • A Tiny Pocket Packs a Punch: Leveraging Pyridones for the Discovery of CNS-Penetrant Aza-indazole IRAK4 Inhibitors National Institutes of Health (PMC)[Link]

  • IRAK4 Gene - GeneCards | IRAK4 Protein | IRAK4 Antibody GeneCards[Link]

  • WO2023152349A1 - Irak4 inhibitors Google P

Sources

Impact of IRAK inhibitor 4 trans on MyD88-dependent signaling

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Impact of IRAK Inhibitor 4 (trans) on MyD88-Dependent Signaling: A Technical Whitepaper

Executive Summary

The innate immune system relies on precise signal transduction cascades to mount defense responses without triggering hyperinflammatory pathology. At the core of this balance lies Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), universally recognized as the "master IRAK" due to its indispensable role in Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling[1]. Aberrant hyperactivation of this pathway—often driven by mutations such as MYD88 L265P—is a primary oncogenic driver in diffuse large B-cell lymphoma (DLBCL) and Waldenström's Macroglobulinemia[2].

This technical guide explores the pharmacological and mechanistic impact of IRAK Inhibitor 4 (trans) , a highly potent, stereospecific small molecule designed to block IRAK4 kinase activity[3]. By dissecting the MyD88-dependent signaling architecture and providing self-validating experimental protocols, this whitepaper equips drug development professionals with the foundational causality needed to evaluate IRAK4 inhibitors in preclinical models.

The Architecture of MyD88-Dependent Signaling

Upon activation by pathogen-associated molecular patterns (PAMPs) or cytokines, TLRs and IL-1Rs undergo conformational changes that recruit the cytosolic adaptor protein MyD88. MyD88 subsequently oligomerizes and recruits IRAK4 via death domain (DD) interactions, forming a high-molecular-weight helical signaling complex known as the Myddosome [2].

IRAK4 serves a dual purpose within the Myddosome:

  • Scaffold: It physically bridges MyD88 to downstream effectors (IRAK1 and IRAK2).

  • Kinase: It undergoes trans-autophosphorylation, subsequently phosphorylating IRAK1. This catalytic event is required for IRAK1 to dissociate from the Myddosome and interact with the E3 ubiquitin ligase TRAF6, ultimately driving NF-κB and MAPK pathway activation[4].

MyD88_Signaling TLR TLR / IL-1R (Receptor Activation) MyD88 MyD88 (Adaptor Protein) TLR->MyD88 Ligand Binding IRAK4 IRAK4 (Master Kinase) MyD88->IRAK4 Myddosome Assembly IRAK1 IRAK1 & IRAK2 (Signal Transducers) IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 (E3 Ubiquitin Ligase) IRAK1->TRAF6 Ubiquitination NFKB NF-κB / MAPK (Transcription Factors) TRAF6->NFKB Pathway Translocation Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFKB->Cytokines Gene Expression Inhibitor IRAK Inhibitor 4 (trans) (Kinase Blockade) Inhibitor->IRAK4 Inhibits ATP Binding

Caption: MyD88-dependent signaling cascade and the targeted blockade by IRAK Inhibitor 4 (trans).

Pharmacological Profiling of IRAK Inhibitor 4 (trans)

Kinase inhibitors require extreme spatial precision to achieve selectivity within the highly conserved human kinome. IRAK Inhibitor 4 (trans) is the specific trans stereoisomer of the compound[3]. The trans configuration forces its cyclic aliphatic functional groups into an equatorial geometry, optimizing hydrogen bonding with the hinge region of the IRAK4 ATP-binding pocket while minimizing steric clashes.

By competitively displacing ATP, the inhibitor halts IRAK4's catalytic function. Crucially, because IRAK4's scaffolding function remains intact, the Myddosome still forms, but it is rendered catalytically inert. This "traps" IRAK1 in an unphosphorylated state, preventing its downstream interaction with TRAF6.

Quantitative Data: Comparative Profiling of IRAK4 Modulators

To provide context for experimental design, the table below summarizes the quantitative potency of IRAK Inhibitor 4 (trans) alongside other clinical and preclinical IRAK4 modulators[5],[6].

CompoundTarget MechanismIC50 / PotencyPrimary Application / Disease Model
IRAK Inhibitor 4 (trans) IRAK4 Kinase InhibitionHighly PotentPreclinical mechanistic studies, MyD88 signaling
Emavusertib (CA-4948) IRAK4 / FLT3 Inhibition57 nMDLBCL, AML, MDS (Clinical Trials)
AZ1495 IRAK4 / IRAK1 Inhibition5 nM (IRAK4)B-cell lymphomas, DLBCL
KT-474 IRAK4 PROTAC Degrader6.4 nMMYD88-mutated lymphomas, Autoimmunity

Self-Validating Experimental Protocols

As an Application Scientist, I emphasize that proving a compound's efficacy requires demonstrating both target engagement and functional consequence. The following protocols are designed as a self-validating system: Protocol 1 confirms the biochemical mechanism (kinase inhibition without scaffold disruption), while Protocol 2 confirms the phenotypic outcome (transcriptional silencing).

Protocol 1: Myddosome Co-Immunoprecipitation (Co-IP) & Phospho-IRAK1 Analysis

Objective: To prove that IRAK Inhibitor 4 (trans) blocks IRAK1 phosphorylation without preventing MyD88-IRAK4 physical association. Causality Note: We utilize a phosphatase inhibitor cocktail during lysis. If we omit this, endogenous phosphatases will strip phosphate groups post-lysis, leading to false-positive interpretations of kinase inhibition.

Step-by-Step Methodology:

  • Cell Preparation: Seed MYD88 L265P mutant OCI-Ly3 cells (or LPS-stimulated THP-1 macrophages) at

    
     cells per condition.
    
  • Compound Treatment: Pre-incubate cells with 100 nM IRAK Inhibitor 4 (trans) or DMSO (vehicle control) for 2 hours at 37°C.

  • Stimulation (If using THP-1): Add 100 ng/mL LPS for 15 minutes to trigger rapid Myddosome assembly.

  • Lysis: Wash cells in ice-cold PBS. Lyse in NP-40 buffer supplemented with protease and phosphatase inhibitor cocktails (Critical for preserving p-IRAK1).

  • Immunoprecipitation: Incubate 500 µg of total protein lysate with 2 µg of anti-MyD88 antibody overnight at 4°C. Add Protein A/G magnetic beads for 2 hours.

  • Washing & Elution: Wash beads 4x with lysis buffer. Elute using boiling SDS sample buffer.

  • Western Blotting: Probe the membrane for MyD88, IRAK4, total IRAK1, and phospho-IRAK1 (Thr209). Expected Result: The MyD88 pull-down will show equal amounts of co-precipitated IRAK4 in both treated and untreated samples (proving the scaffold is intact). However, phospho-IRAK1 will be absent in the inhibitor-treated group.

Protocol 2: NF-κB Luciferase Reporter Assay

Objective: To quantify the downstream transcriptional shutdown caused by IRAK4 blockade. Causality Note: Normalizing firefly luciferase to Renilla luciferase is non-negotiable. It mathematically eliminates artifacts caused by compound toxicity or unequal transfection efficiency, ensuring the signal drop is purely due to pathway inhibition.

Step-by-Step Methodology:

  • Transfection: Co-transfect HEK-293-TLR4 reporter cells with an NF-κB-driven Firefly luciferase plasmid and a constitutive Renilla luciferase control plasmid.

  • Plating: Seed transfected cells into a 96-well opaque white plate (

    
     cells/well).
    
  • Inhibition: After 24 hours, pre-treat cells with a serial dilution (1 nM to 10 µM) of IRAK Inhibitor 4 (trans) for 1 hour.

  • Activation: Stimulate with 10 ng/mL IL-1β or LPS for 6 hours.

  • Detection: Lyse cells using Dual-Luciferase® Reporter Assay reagents. Measure Firefly luminescence, quench, and measure Renilla luminescence.

  • Analysis: Calculate the ratio of Firefly/Renilla. Plot against the log[inhibitor] to derive the cellular IC50.

Experimental_Workflow Step1 1. Cell Culture & Transfection (Reporter Cells / Mutant Lines) Step2 2. Compound Incubation (IRAK Inhibitor 4 trans vs Vehicle) Step1->Step2 Step3 3. Pathway Stimulation (IL-1β or LPS Trigger) Step2->Step3 Split1 Assay 1: Co-IP (Validates Scaffold Integrity) Step3->Split1 Split2 Assay 2: Western Blot (Validates Kinase Blockade) Step3->Split2 Split3 Assay 3: Dual Luciferase (Validates Transcriptional Output) Step3->Split3 Data Data Synthesis & Causality Analysis (Efficacy Profiling) Split1->Data Split2->Data Split3->Data

Caption: Self-validating experimental workflow for assessing IRAK4 kinase inhibition efficacy.

Future Directions in Drug Development

While traditional kinase inhibitors like IRAK Inhibitor 4 (trans) are invaluable for mapping signaling kinetics, the clinical frontier is rapidly evolving. Because IRAK4's scaffolding function can sometimes sustain low-level signaling independent of its kinase activity, researchers are increasingly looking toward dual IRAK1/4 inhibitors or PROTAC-mediated degradation (e.g., KT-474)[5]. By utilizing IRAK Inhibitor 4 (trans) as a highly specific biochemical benchmark, drug development professionals can accurately delineate kinase-dependent versus scaffold-dependent pathologies in innate immunity.

References

  • "Interleukin-1 Receptor-Associated Kinase (IRAK) Signaling in Kaposi Sarcoma-Associated Herpesvirus-Induced Primary Effusion Lymphoma", NIH/PMC,[Link]

  • "IRAK-4 Inhibitors for Inflammation", NIH/PMC,[Link]

  • "What are IRAK4 inhibitors and how do you quickly get the latest development progress?", PatSnap,[Link]

Sources

Downstream Cytokine Suppression Profile of IRAK Inhibitor 4 (Trans): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Interleukin-1 receptor-associated kinase 4 (IRAK4) is the indispensable kinase within the innate immune system, orchestrating downstream signaling cascades for Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R)[1]. IRAK inhibitor 4 (trans) is a highly specific, stereoisomerically pure small molecule designed to selectively abrogate IRAK4 kinase activity[2][3]. This whitepaper details its downstream cytokine suppression profile, elucidates the mechanistic causality behind its efficacy, and provides a self-validating experimental protocol for preclinical evaluation.

Mechanistic Grounding: The Myddosome and IRAK4 Scaffolding

Upon ligand binding to TLRs or IL-1R, IRAK4 utilizes its scaffolding function to assemble the myddosome complex alongside MyD88 and IRAK1[1]. This assembly triggers IRAK4 auto-phosphorylation, which subsequently activates TRAF6 and drives the induction of the NF-κB and MAPK transcription pathways[1][4].

IRAK inhibitor 4 (trans) competitively binds the ATP-binding pocket of IRAK4. The trans molecular configuration is critical; it ensures optimal steric alignment within the kinase domain, effectively locking the enzyme in an inactive state and preventing the downstream phosphorylation cascade[5].

IRAK4_Pathway TLR TLR / IL-1R Activation MyD88 MyD88 Recruitment TLR->MyD88 IRAK4 IRAK4 Kinase (Myddosome Core) MyD88->IRAK4 TRAF6 TRAF6 Activation IRAK4->TRAF6 Phosphorylation Inhibitor IRAK Inhibitor 4 (trans) Inhibitor->IRAK4 Blocks Kinase NFKB NF-κB / MAPK Pathways TRAF6->NFKB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFKB->Cytokines Transcription

Figure 1: Mechanism of IRAK4 signaling inhibition by IRAK inhibitor 4 (trans).

Downstream Cytokine Suppression Profile

As a Senior Application Scientist, I must emphasize a critical nuance in kinase targeting: while small molecule inhibitors like IRAK inhibitor 4 (trans) effectively halt kinase activity, they do not degrade the protein and may not completely abrogate the scaffolding function of the myddosome[1]. Furthermore, IRAK4 auto-phosphorylation is transient and does not strictly correlate with total signal throughput[6]. Therefore, measuring downstream cytokine secretion provides the most accurate, biologically relevant readout of pathway suppression.

Inhibition of IRAK4 profoundly suppresses the release of key pro-inflammatory mediators. Clinical and preclinical evaluations of potent IRAK4 inhibitors demonstrate significant, dose-dependent attenuation of both local and systemic inflammatory markers[7][8].

Table 1: Quantitative Cytokine Suppression Profile of IRAK4 Inhibition
Target CytokinePrimary Upstream DriverSuppression EfficacyBiological Implication
TNF-α NF-κBHigh (≥80% vs. vehicle)Attenuates systemic acute-phase inflammatory responses[8].
IL-6 NF-κB / MAPKHigh (≥80% vs. vehicle)Reduces localized tissue inflammation and immune cell recruitment[8].
IL-8 MAPK / AP-1Moderate-HighLimits neutrophil chemotaxis and activation in the microenvironment[7].
IL-1β NF-κB (Priming)Moderate (~50-70%)Decreases substrate availability for the NLRP3 inflammasome[6].

Experimental Methodologies: Self-Validating Protocol

Step-by-Step Protocol: PBMC Cytokine Release Assay
  • Cell Isolation & Seeding: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) via density gradient centrifugation. Seed cells at

    
     cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS.
    
  • Compound Pre-incubation (Causality Check): Treat the cells with IRAK inhibitor 4 (trans) across a logarithmic concentration gradient (e.g., 1 nM to 10 μM) for 1 hour prior to stimulation.

    • Causality: Pre-incubation is mandatory. It allows the inhibitor to equilibrate intracellularly and occupy the IRAK4 ATP-binding pocket before ligand-induced myddosome assembly is triggered.

  • Ligand Stimulation: Stimulate the cells with 100 ng/mL LPS (TLR4 agonist) or 10 ng/mL IL-1β (IL-1R agonist) for 24 hours.

    • Causality: LPS activates both MyD88-dependent and independent (TRIF) pathways, whereas IL-1β strictly relies on the MyD88/IRAK4 axis. Comparing the suppression profiles between these two stimuli validates the on-target specificity of the inhibitor.

  • Supernatant Harvest & Viability Counter-screen: Carefully aspirate the supernatants and store at -80°C. Immediately perform a CellTiter-Glo® or MTT assay on the remaining adherent cells.

    • Causality: This step is a critical self-validating control; it proves that the reduction in cytokine levels is due to pharmacological signaling suppression, not generalized cell death or toxicity.

  • Multiplex Cytokine Quantification: Analyze the harvested supernatants using a Luminex multiplex assay or highly sensitive ELISAs targeting TNF-α, IL-6, and IL-8.

Exp_Workflow Step1 1. Cell Isolation Human PBMCs Step2 2. Pre-incubation IRAK Inhibitor 4 (trans) Step1->Step2 Step3 3. Ligand Stimulation LPS or IL-1β Step2->Step3 Step4 4. Harvest & Screen Viability Assay Step3->Step4 Step5 5. Multiplex Assay Cytokine Quantification Step4->Step5

Figure 2: Self-validating experimental workflow for cytokine suppression profiling.

Expert Insights: Causality and Application

The therapeutic utility of IRAK inhibitor 4 (trans) extends well beyond basic inflammation. In oncology, particularly in malignancies like diffuse large B-cell lymphoma (DLBCL) harboring MyD88 mutations, the myddosome complex is constitutively active[1]. By deploying a stereospecific trans inhibitor, researchers can achieve a highly targeted blockade of the NF-κB and MAPK pathways, which are critical for tumor survival, proliferation, and the evasion of apoptosis[4].

However, because small molecule inhibitors do not degrade the physical scaffolding structure of IRAK4, some basal level of myddosome-independent signaling may persist[1]. This biological reality is exactly why comprehensive multiplex cytokine profiling—rather than single-analyte testing—is paramount. A robust, simultaneous suppression of both TNF-α (primarily NF-κB driven) and IL-8 (primarily MAPK driven) confirms that the kinase inhibition is sufficient to functionally silence the entire downstream inflammatory cascade[7][8].

References

1.2. IRAK inhibitor 4 (trans) - MedchemExpress.com . Source: medchemexpress.com. 2 1.3. Full article: IRAK signaling in cancers: mechanisms, targeting, and clinical implications . Source: tandfonline.com. 6 1.4. IRAK inhibitor 4 (trans) | 2070014-89-8 - Sigma-Aldrich . Source: sigmaaldrich.com. 3 1.6. IRAK inhibitor 4 trans | SGLT | TargetMol . Source: targetmol.com. 5 1.9. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC . Source: nih.gov. 1 1.11. Zabedosertib - Drug Targets, Indications, Patents - Patsnap Synapse . Source: patsnap.com. 7 1.12. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - ResearchGate . Source: researchgate.net. 8 1.16. Oral IRAK-4 Inhibitor CA-4948 Is Blood-Brain Barrier Penetrant and Has Single-Agent Activity against CNS Lymphoma and Melanoma Brain Metastases | Clinical Cancer Research . Source: aacrjournals.org. 4

Sources

Methodological & Application

Application Note: In Vivo Vehicle Formulation and Dosing for IRAK Inhibitor 4 (Trans-Isomer)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is the master kinase of the Myddosome complex, critical for transducing signals from Toll-like receptors (TLRs) and IL-1 family receptors.[1] IRAK Inhibitor 4 (trans) is a specific stereoisomer probe used to dissect this pathway. Like many ATP-competitive kinase inhibitors, it exhibits high lipophilicity (LogP > 3) and poor aqueous solubility, presenting a significant barrier to in vivo bioavailability.

This guide provides a validated, self-consistent framework for formulating IRAK Inhibitor 4 (trans) for animal dosing. We reject the "one-size-fits-all" saline approach in favor of thermodynamically stable co-solvent and complexation systems.

Key Causality:

  • Hydrophobicity: The "trans" cyclohexane or rigid scaffold increases metabolic stability but decreases water solubility.

  • Precipitation Risk: Diluting a DMSO stock directly into saline will cause immediate precipitation, leading to erratic absorption and potential embolism (IV) or peritonitis (IP).

  • Solution: We utilize a Co-solvent System (DMSO/PEG/Tween) for acute studies and a Cyclodextrin System (SBE-β-CD) for chronic dosing to minimize vehicle-induced toxicity.

Signal Transduction Context

Understanding the target is essential for pharmacodynamic (PD) validation. IRAK4 phosphorylation triggers the NF-κB cascade.

IRAK4_Pathway TLR TLR / IL-1R MyD88 MyD88 TLR->MyD88 Recruitment IRAK4 IRAK4 (Target) MyD88->IRAK4 Assembly (Myddosome) IRAK1 IRAK1 / IRAK2 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation TAK1 TAK1 Complex TRAF6->TAK1 Ubiquitination IKK IKK Complex TAK1->IKK NFkB NF-κB (Translocation) IKK->NFkB IκB Degradation Cytokines Pro-inflammatory Cytokines (TNFα, IL-6) NFkB->Cytokines Transcription

Figure 1: The canonical TLR/IL-1R signaling pathway. IRAK4 acts as the apical kinase. Inhibition blocks downstream cytokine production.[2][3]

Physicochemical Constraints & Vehicle Selection

The choice of vehicle depends on the study duration and route of administration.

ParameterAcute Study (Single Dose)Chronic Study (>7 Days)
Primary Constraint Solubility & SpeedToxicity & Tolerability
Preferred Vehicle Protocol A (Co-solvent) Protocol B (Cyclodextrin)
Route Compatibility IP, POPO, IV (if pH adjusted)
Max Concentration ~2.0 - 5.0 mg/mL~1.0 - 3.0 mg/mL
Pros High solubilizing power; Easy prep.Biocompatible; renal safe; masks taste.
Cons PEG/DMSO can cause GI irritation or hemolysis.Requires expensive excipients (Captisol®).

Detailed Formulation Protocols

Protocol A: Co-Solvent System (Standard)

Best for: Intraperitoneal (IP) or Oral (PO) administration in mice/rats. Target Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[4]

Reagents:

  • DMSO: Dimethyl sulfoxide, anhydrous (Sigma-Aldrich). Note: Use fresh DMSO; hygroscopic DMSO reduces solubility.[4][5]

  • PEG300: Polyethylene glycol 300.

  • Tween-80: Polysorbate 80.

  • Saline: 0.9% NaCl, sterile.

Step-by-Step Workflow:

  • Weighing: Accurately weigh the IRAK Inhibitor 4 (trans) powder.

    • Example: To prepare 5 mL of a 2 mg/mL solution, weigh 10 mg .

  • Primary Solubilization (The "Spike"):

    • Add 10% of the final volume of DMSO (e.g., 0.5 mL).

    • Vortex vigorously or sonicate at 37°C until the solution is completely clear and yellow.

    • Critical Check: If particles remain here, do not proceed. Add more DMSO (adjusting final %) or heat.

  • Co-Solvent Addition:

    • Add 40% of the final volume of PEG300 (e.g., 2.0 mL).

    • Vortex to mix. The solution should remain clear.

  • Surfactant Addition:

    • Add 5% of the final volume of Tween-80 (e.g., 0.25 mL).

    • Mix gently (avoid excessive foaming).

  • Aqueous Phase (The "Crash" Point):

    • Slowly add 45% of the final volume of warm (37°C) Saline (e.g., 2.25 mL) dropwise while vortexing.

    • Why warm? Cold saline induces thermal shock precipitation.

  • Final QC: Inspect for turbidity. The solution should be clear to slightly opalescent. pH should be ~6.0-7.5.

Protocol B: Cyclodextrin Complexation (Advanced)

Best for: Chronic Oral (PO) or Intravenous (IV) dosing. Target Composition: 10% DMSO / 90% (20% SBE-β-CD in Saline).

Reagents:

  • SBE-β-CD: Sulfobutyl ether beta-cyclodextrin (e.g., Captisol®).

Step-by-Step Workflow:

  • Vehicle Prep: Dissolve SBE-β-CD powder in 0.9% saline to create a 20% w/v stock solution. Filter sterilize (0.22 µm).

  • Dissolution: Dissolve drug in 10% DMSO (final volume).

  • Complexation: Slowly add the 90% SBE-β-CD stock to the DMSO solution.

  • Equilibration: Sonicate for 10-15 minutes. The cyclodextrin ring encapsulates the hydrophobic drug molecule, preventing precipitation.

Dosing Strategy & Administration

Animal Model: C57BL/6 Mice (Standard) or Wistar Rats.

Dose Calculation
  • Standard Probe Dose: 10 mg/kg to 50 mg/kg.

  • Dosing Volume:

    • Mice: 10 mL/kg (e.g., 200 µL for a 20g mouse).

    • Rats: 5 mL/kg.

Calculation Example (Mouse):

  • Mouse Weight: 25 g (0.025 kg).

  • Target Dose: 20 mg/kg.

  • Required Mass:

    
    .
    
  • Dosing Volume: 10 mL/kg

    
    
    
    
    
    .
  • Required Concentration:

    
    .
    
Administration Protocol (IP)
  • Restraint: Secure the mouse using the scruff method to expose the abdomen.

  • Injection: Use a 27G needle. Inject into the lower right quadrant to avoid the cecum and bladder.

  • Observation: Monitor for "writhing" (sign of vehicle irritation) for 5 minutes post-dose.

Formulation_Workflow Start Weigh Compound DMSO Dissolve in DMSO (10% Vol) Start->DMSO Check1 Clear? DMSO->Check1 Check1->DMSO No (Sonicate) PEG Add PEG300 (40% Vol) Check1->PEG Yes Tween Add Tween-80 (5% Vol) PEG->Tween Saline Add Warm Saline (45% Vol) Tween->Saline Final Dose Animal (Within 1 hr) Saline->Final

Figure 2: Step-by-step formulation decision tree for Protocol A.

Pharmacodynamic Validation (Efficacy Check)

To verify the drug is active in vivo, measure the inhibition of LPS-induced cytokines.[2]

Experiment: LPS Challenge Model.

  • T = -1 hr: Dose animals with IRAK Inhibitor 4 (trans) or Vehicle.

  • T = 0 hr: Challenge with LPS (0.5 mg/kg, IP).

  • T = +2 hr: Collect plasma.

  • Readout: ELISA for TNF-α or IL-6 .

    • Success Criteria: >50% reduction in cytokine levels compared to Vehicle group.

References

  • Powers, J. P., et al. (2006). Discovery and initial SAR of inhibitors of interleukin-1 receptor-associated kinase-4.[3][6] Bioorganic & Medicinal Chemistry Letters.[3][6][7][8] Retrieved from [Link]

  • Li, S., et al. (2017).Solubility and Pharmacokinetics of Kinase Inhibitors in Discovery. Journal of Pharmaceutical Sciences. (General reference for PEG/DMSO vehicles).
Disclaimer

This protocol is for research purposes only. "IRAK Inhibitor 4 (trans)" is a chemical probe, not a clinical drug. Always perform a pilot solubility test with a small amount of compound before preparing the full batch.

Sources

Cell permeability and uptake assays for IRAK inhibitor 4 trans

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cellular Permeability and Intracellular Target Engagement Assays for IRAK4 Inhibitors

Introduction & Scientific Rationale

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is the proximal kinase in the Toll-like receptor (TLR) and IL-1R signaling pathways, making it a critical target for oncology (e.g., MyD88-mutated lymphomas) and autoimmune diseases. However, the efficacy of IRAK4 inhibitors—such as the widely used IRAK Inhibitor 4 (Benzimidazole derivative) or newer generation trans-cyclohexane analogues (e.g., IRAK4 Inhibitor 28)—is strictly governed by their ability to cross the cell membrane and resist efflux.

The "Trans" Structural Context: Many potent IRAK4 inhibitors utilize a trans-1,4-cyclohexanediamine or similar saturated heterocycle scaffold to balance solubility with lipophilicity. While the trans isomer often provides a superior binding vector into the ATP pocket compared to the cis form, it can alter the solvation shell and membrane permeability. Therefore, distinguishing biochemical potency (


) from cellular potency (

) is paramount.

This guide details a tiered assay strategy to validate cell entry (Permeability) and confirm the inhibitor actually binds the kinase inside the cytosol (Target Engagement).

Physicochemical Profiling (Tier 1)

Before cell-based work, ensure the compound falls within "drug-like" permeability space.

  • Calculated LogP (cLogP): Target range 2.0 – 4.0.

  • Topological Polar Surface Area (TPSA): Target < 120 Ų for good passive permeability.

  • pKa: Basic centers (like the morpholine in IRAK Inhibitor 4) can lead to lysosomal trapping.

Data Summary Table: Ideal Physicochemical Profile

Property Ideal Range Impact on IRAK4 Inhibitor Trans
MW < 500 Da Facilitates passive diffusion.
cLogP 2 - 4 Balance between solubility and membrane partition.
TPSA < 120 Ų High TPSA limits passive transport.

| H-Bond Donors | < 5 | Excess donors increase desolvation penalty. |

Passive Permeability: PAMPA Assay (Tier 2)

Purpose: To determine the passive diffusion rate of the inhibitor without the interference of transporters. Method: Parallel Artificial Membrane Permeability Assay (PAMPA).

Protocol:

  • Membrane Preparation: Coat a hydrophobic filter plate (PVDF, 0.45 µm) with 1% lecithin in dodecane (artificial membrane).

  • Donor Solution: Dilute IRAK Inhibitor 4 (trans) to 10 µM in PBS (pH 7.4). Add to the bottom (donor) plate.

  • Acceptor Solution: Add fresh PBS to the top (acceptor) plate.

  • Assembly: Sandwich the plates and incubate for 18 hours at room temperature in a humidity chamber.

  • Analysis: Separate plates. Quantify compound concentration in both wells using LC-MS/MS.

  • Calculation:

    
    
    (Where 
    
    
    
    = volume correction,
    
    
    = filter area,
    
    
    = time).

Active Transport & Efflux: Caco-2 Assay (Tier 3)

Purpose: To assess if the inhibitor is a substrate for efflux pumps (P-gp/MDR1), a common failure mode for kinase inhibitors. Cell Line: Caco-2 (Human colorectal adenocarcinoma).

Protocol:

  • Seeding: Seed Caco-2 cells (

    
     cells/cm²) onto Transwell® polycarbonate inserts.
    
  • Differentiation: Culture for 21 days to form a polarized monolayer.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Values > 300

    
     indicate a tight monolayer.
    
  • Transport Experiment (Bidirectional):

    • Apical to Basolateral (A-B): Add 10 µM Inhibitor to Apical chamber. Measure appearance in Basolateral.

    • Basolateral to Apical (B-A): Add 10 µM Inhibitor to Basolateral chamber. Measure appearance in Apical.

  • Sampling: Collect aliquots at 60 and 120 minutes. Analyze via LC-MS/MS.

Data Interpretation:

  • Efflux Ratio (ER):

    
    .
    
  • Result: An ER > 2.0 indicates the compound is likely a P-gp substrate.

  • Note: If ER > 2, repeat assay with Verapamil (P-gp inhibitor) to confirm specificity.

Intracellular Target Engagement: NanoBRET™ TE Assay (Tier 4)

Purpose: The "Truth" Assay. It measures the affinity of the inhibitor for IRAK4 inside a living cell, accounting for permeability, efflux, and intracellular ATP competition. This is superior to Western Blotting for quantifying uptake.

Mechanism: Live HEK293 cells express an IRAK4-NanoLuc fusion protein.[1] A cell-permeable fluorescent tracer (which binds IRAK4) is added. When the tracer binds, BRET (energy transfer) occurs between NanoLuc and the tracer. If your "trans" inhibitor enters the cell and binds IRAK4, it displaces the tracer, causing a loss of BRET signal.

Protocol:

  • Transfection: Transfect HEK293 cells with IRAK4-NanoLuc® fusion vector (Promega) using FuGENE HD. Incubate 20-24 hours.

  • Seeding: Trypsinize and plate cells into white, non-binding surface 96-well plates in Opti-MEM.

  • Tracer Addition: Add the cell-permeable NanoBRET™ Tracer K-10 (optimized for IRAK4) at a fixed concentration (typically 0.5 - 1.0 µM).

  • Inhibitor Treatment: Add serially diluted IRAK Inhibitor 4 (trans) to the cells.

    • Controls: No Tracer (Background), Tracer + DMSO (Max Signal), Tracer + Excess Unlabeled Inhibitor (Min Signal).

  • Equilibration: Incubate for 2 hours at 37°C / 5% CO2.

  • Detection: Add NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.[1][2] Measure donor (460nm) and acceptor (618nm) emission on a BRET-compatible plate reader (e.g., GloMax).

  • Calculation: Calculate milliBRET units (mBU). Plot dose-response to determine intracellular

    
    .[3]
    

DOT Diagram: NanoBRET Workflow

NanoBRET_Workflow Step1 Transfect Cells (IRAK4-NanoLuc) Step2 Add Tracer (Fluorescent) Step1->Step2 24 hrs Step3 Add Inhibitor (Test Compound) Step2->Step3 Immediate Step4 Equilibrium (Competition) Step3->Step4 2 hrs @ 37°C Step5 Read BRET (Signal Loss = Binding) Step4->Step5 Plate Reader

Caption: Workflow for NanoBRET Target Engagement. Inhibitor entry displaces the tracer, reducing the BRET signal.

Functional Validation: Western Blotting

Purpose: To confirm that intracellular binding results in pathway shutdown. Cell Line: THP-1 (Human monocytic cell line) or PBMCs.

Protocol:

  • Pre-treatment: Treat THP-1 cells (

    
    ) with IRAK Inhibitor 4 (0.1, 1.0, 10 µM) for 1 hour.
    
  • Stimulation: Stimulate with LPS (100 ng/mL) for 30 minutes (to check phosphorylation) or 24 hours (for cytokine release).

  • Lysis: Lyse cells in RIPA buffer with phosphatase inhibitors.

  • Detection: Run SDS-PAGE.[4] Blot for:

    • p-IRAK4 (Thr345/Ser346): Autophosphorylation site (Direct target).

    • p-IRAK1 (Thr209): Downstream substrate (Functional readout).

    • Total IRAK4/IRAK1: Loading control.

  • Result: A potent, permeable inhibitor should abolish p-IRAK1 at concentrations correlating with the NanoBRET

    
    .
    

DOT Diagram: IRAK4 Signaling Pathway

IRAK4_Pathway TLR TLR / IL-1R (Receptor) MyD88 MyD88 (Adaptor) TLR->MyD88 IRAK4 IRAK4 (Target Kinase) MyD88->IRAK4 Recruits IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates Inhibitor IRAK Inhibitor 4 (Trans) Inhibitor->IRAK4 Blocks TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB (Transcription Factor) TRAF6->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNFa, IL-6) NFkB->Cytokines Transcription

Caption: The TLR/IL-1R signaling cascade.[5][6][7][8][9] IRAK4 inhibition prevents IRAK1 phosphorylation and subsequent NF-kB activation.

Troubleshooting & Controls

IssueProbable CauseSolution
High Biochemical Potency / Low Cellular Activity Poor Permeability or High EffluxCheck Caco-2 Efflux Ratio. If >2, synthesize prodrug or modify side chains (e.g., reduce H-bond donors).
High Background in NanoBRET Tracer concentration too highTitrate tracer to determine

and use concentration

.
Inconsistent Western Blot Phosphatase activityEnsure lysis buffer contains fresh Sodium Orthovanadate and NaF. Keep lysates on ice.

References

  • Vasta, J.D., et al. (2018). "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement."[1][2] Cell Chemical Biology, 25(2), 206-214. Available at: [Link]

  • Wang, Z., et al. (2006). "IRAK-4 Inhibitors for Inflammation." Current Topics in Medicinal Chemistry. (Context for Benzimidazole/Trans-isomer SAR). Available at: [Link]

Sources

Application Note: Functional Characterization of IRAK Inhibitor 4 (Trans) in THP-1 Differentiation and Activation Models

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Biological Context

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is the proximal kinase in the Toll-like Receptor (TLR) and IL-1R signaling pathways.[1][2][3][4] Upon ligand binding (e.g., LPS to TLR4), MyD88 recruits IRAK4, which phosphorylates IRAK1, initiating a cascade that leads to NF-κB activation and pro-inflammatory cytokine production.[2]

IRAK Inhibitor 4 (Trans) is a potent, small-molecule inhibitor of IRAK4 kinase activity. Unlike the racemic mixture, the trans-isomer (CAS 2070014-89-8) is often isolated for its specific stereochemical binding properties within the ATP-binding pocket of the kinase.

This guide details the protocol for using IRAK Inhibitor 4 (Trans) in THP-1 cells. It addresses two distinct experimental questions:

  • Functional Inhibition: Does the compound block inflammatory signaling in differentiated macrophages?

  • Differentiation Interference: Does IRAK4 inhibition alter the monocyte-to-macrophage transition?

Compound Profile & Handling

PropertySpecification
Compound Name IRAK Inhibitor 4 (Trans)
CAS Number 2070014-89-8 (Specific to Trans-isomer)
Target IRAK4 (IC50 ~ 0.2 µM range)
Solubility Soluble in DMSO (≥ 38 mg/mL); Insoluble in Water
Stock Preparation Prepare 10 mM stock in anhydrous DMSO.[5] Aliquot (20 µL) and store at -80°C. Avoid repeated freeze-thaw cycles.
Stability Stable in DMSO at -80°C for 6 months.

Critical Handling Note: The trans-isomer structure includes a cyclohexane ring that can influence solubility. Ensure the DMSO is anhydrous; moisture can cause precipitation. Vortex vigorously and warm to 37°C if slight turbidity is observed upon thawing.

Experimental Design & Signaling Pathway

The following diagram illustrates the specific intervention point of IRAK Inhibitor 4 (Trans) within the TLR4 signaling cascade.

IRAK_Pathway LPS LPS (Ligand) TLR4 TLR4 Receptor LPS->TLR4 Binding MyD88 MyD88 (Adaptor) TLR4->MyD88 Recruitment IRAK4 IRAK4 (Kinase) MyD88->IRAK4 Myddosome Assembly IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation Inhibitor IRAK Inhibitor 4 (Trans) Inhibitor->IRAK4 Blocks Kinase Activity TRAF6 TRAF6 IRAK1->TRAF6 Ubiquitination NFkB NF-κB Complex TRAF6->NFkB Signaling Cascade Cytokines TNF-α / IL-6 (Output) NFkB->Cytokines Transcription

Figure 1: Mechanism of Action.[2][6] IRAK Inhibitor 4 (Trans) blocks the phosphorylation of IRAK1 by IRAK4, arresting the signal transduction before NF-κB activation.

Core Protocol A: THP-1 Differentiation (The Baseline)

Before testing the inhibitor, THP-1 monocytes must be differentiated into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).

Materials
  • Cell Line: THP-1 (ATCC TIB-202).

  • Base Media: RPMI 1640 + 10% Heat-Inactivated FBS + 1% Pen/Strep.

  • Supplement: 0.05 mM 2-Mercaptoethanol (Critical for THP-1 health).

  • Differentiation Agent: PMA (Sigma P8139). Stock 1 mg/mL in DMSO.

Step-by-Step Procedure
  • Seeding: Dilute THP-1 cells to

    
     cells/mL in fresh media.
    
  • PMA Induction: Add PMA to a final concentration of 50 ng/mL .

    • Note: Higher concentrations (100+ ng/mL) can cause excessive oxidative stress; 50 ng/mL is sufficient for differentiation.

  • Plating: Dispense 1 mL/well into 12-well plates (for Western Blot) or 100 µL/well into 96-well plates (for ELISA).

  • Differentiation Phase: Incubate for 48 hours at 37°C, 5% CO2. Cells will become adherent and flatten.

  • Resting Phase (Crucial):

    • Aspirate the PMA-containing media.

    • Wash gently 1x with warm PBS (to remove residual PMA).

    • Add fresh complete media without PMA .

    • Incubate for 24 hours . This "rest" allows PKC downregulation and returns the cells to a resting macrophage (M0) state, reducing background noise in the subsequent activation assay.

Core Protocol B: Functional Inhibition Assay

This protocol tests the efficacy of IRAK Inhibitor 4 (Trans) in blocking LPS-induced cytokine release in differentiated macrophages.

Experimental Workflow

Workflow Step1 1. Differentiate (48h PMA + 24h Rest) Step2 2. Pre-treat (Inhibitor 1h) Step1->Step2 Step3 3. Challenge (LPS 100ng/mL) Step2->Step3 Step4 4. Harvest (Supernatant/Lysate) Step3->Step4

Figure 2: Assay Timeline. Inhibitor is added to adherent, resting macrophages prior to inflammatory challenge.

Procedure
  • Preparation of Treatment Media:

    • Prepare 2x concentrations of the inhibitor in RPMI (0.5% FBS). Reduced serum (0.5-1%) is recommended during the assay window to prevent serum proteins from binding the inhibitor, which increases effective potency.

    • Dose Range: 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM.

    • Vehicle Control: DMSO matched to the highest concentration (e.g., 0.1%).

  • Pre-treatment:

    • Remove culture media from the differentiated/rested cells.

    • Add the inhibitor media.[7]

    • Incubate for 1 hour at 37°C.

  • LPS Challenge:

    • Add LPS (Lipopolysaccharide, E. coli O111:B4) directly to the wells to a final concentration of 100 ng/mL .

    • Do not wash off the inhibitor.

  • Incubation:

    • For Phospho-Proteins (Western Blot): Incubate for 30 - 60 minutes . (Peak p-IRAK1/p-p65).

    • For Cytokines (ELISA): Incubate for 6 - 24 hours . (TNF-α peaks ~4-6h; IL-6 peaks ~12-24h).

  • Harvest:

    • Collect supernatant for ELISA.

    • Lyse adherent cells in RIPA buffer containing Phosphatase Inhibitors (Sodium Orthovanadate/Fluoride) for Western Blot.

Data Analysis & Expected Results

A. Western Blot Targets

To validate the mechanism of action, probe for the following:

TargetExpected Change with InhibitorMechanistic Note
p-IRAK4 (Thr345) No Change / Slight IncreaseInhibitors bind the kinase domain but often do not prevent IRAK4's own phosphorylation by upstream kinases; they block its activity.
p-IRAK1 (Thr209) Decrease Direct downstream substrate of IRAK4. This is the primary readout for efficacy.
p-p65 (NF-κB) Decrease Downstream effector.[8] Blockade indicates successful pathway interruption.
Total IRAK1 Degradation (Control)Upon activation, IRAK1 is degraded. Effective inhibition may stabilize Total IRAK1 levels.
B. ELISA Readouts

IRAK4 inhibition should dose-dependently reduce TNF-α and IL-6.

  • IC50 Expectation: For the trans isomer, expect an IC50 in the range of 0.2 - 1.0 µM in a cellular assay (depending on serum concentration).

  • Toxicity Check: Perform an MTT or CellTiter-Glo assay on a parallel plate. If signal drops at 10 µM but toxicity is high, the inhibition is non-specific.

Protocol C: Assessing Differentiation Interference

If your research question is whether IRAK4 is required for the differentiation process itself, modify the protocol as follows:

  • Co-Treatment: Add IRAK Inhibitor 4 (Trans) (1 µM) simultaneously with PMA (50 ng/mL) at Hour 0.

  • Observation (48h):

    • Morphology: Check for adherence and spreading. PKC-driven differentiation (PMA) is generally independent of IRAK4. If cells fail to adhere, it suggests off-target toxicity or PKC cross-reactivity.

    • Surface Markers: Use Flow Cytometry to measure CD11b and CD14.

    • Hypothesis: IRAK4 inhibition is unlikely to block morphological differentiation but may alter the "readiness" of the macrophage to respond to bacteria (M1 polarization).

References

  • Compound Specifics: MedChemExpress. IRAK inhibitor 4 (trans) Product Information & CAS 2070014-89-8.[9]

  • THP-1 Differentiation Protocol: Daigneault, M., et al. (2010). "The Identification of Markers of Macrophage Differentiation in PMA-Stimulated THP-1 Cells." PLOS ONE.

  • IRAK4 Structural Biology: Wang, Z., et al. (2006). "Crystal structures of IRAK-4 kinase in complex with inhibitors." Journal of Biological Chemistry.

  • Inhibitor Comparison: Robinson, S., et al. (2020).[6] "Discovery of IRAK4 Inhibitors: Targeting the Kinase Activity."[10] Journal of Medicinal Chemistry.

  • General THP-1 Handling: ATCC. THP-1 Cell Line TIB-202 Product Sheet.

Sources

Handling and storage requirements for lyophilized IRAK inhibitor 4 trans

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Handling, Reconstitution, and Storage of Lyophilized IRAK Inhibitor 4 (Trans-Isomer)

Abstract

This Application Note provides a rigorous technical framework for the handling, storage, and experimental application of IRAK Inhibitor 4 (trans-isomer) . As a potent, small-molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), this compound is a critical tool for dissecting the MyD88-dependent TLR/IL-1R signaling pathways. The "trans" stereochemistry is essential for its binding affinity within the kinase ATP-binding pocket. Improper handling—specifically regarding moisture sensitivity and freeze-thaw cycles—can lead to rapid stereochemical degradation or precipitation, compromising experimental reproducibility. This guide outlines a self-validating protocol to ensure maximum potency and data integrity.

Physicochemical Profile & Specifications

Before manipulation, verify the specific batch parameters on your Certificate of Analysis (CoA), as salt forms (e.g., formate vs. free base) significantly alter Molecular Weight (MW).

ParameterSpecificationNotes
Compound Name IRAK Inhibitor 4 (trans-isomer)Specific stereoisomer (trans-cyclohexane moiety).
Target IRAK4 (ATP-binding site)Critical upstream kinase in innate immunity.
Physical State Lyophilized SolidHygroscopic; often off-white to pale yellow.
Solubility DMSO: ≥ 20 mg/mL (Recommended)Ethanol: LimitedWater: InsolubleDo not attempt aqueous reconstitution directly.
Molecular Weight Refer to Batch CoATypically ~400–600 Da depending on salt form.
Storage (Powder) -20°C (Preferred) or -80°CProtect from light and moisture.

Biological Mechanism of Action

IRAK4 is the "Master Kinase" of the innate immune system. Upon ligand binding (e.g., LPS to TLR4 or IL-1


 to IL-1R), the adaptor protein MyD88 recruits IRAK4.[1] The trans-isomer of IRAK Inhibitor 4 binds to the kinase domain of IRAK4, preventing its autophosphorylation and the subsequent activation of IRAK1. This blockade halts the signal transduction cascade that leads to NF-

B activation and cytokine production.[2]

IRAK_Pathway Ligand Ligand (LPS / IL-1β) Receptor TLR / IL-1R Complex Ligand->Receptor Activation MyD88 MyD88 (Adaptor) Receptor->MyD88 Recruitment IRAK4 IRAK4 (Master Kinase) MyD88->IRAK4 Assembly IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation Inhibitor IRAK Inhibitor 4 (Trans-Isomer) Inhibitor->IRAK4 BLOCKS ATP Binding TRAF6 TRAF6 IRAK1->TRAF6 Activation TAK1 TAK1 Complex TRAF6->TAK1 Ubiquitination NFkB NF-κB Translocation TAK1->NFkB Signaling Cascade Cytokines Pro-inflammatory Cytokines (TNFα, IL-6) NFkB->Cytokines Transcription

Figure 1: Mechanism of Action.[1][3][4][5][6][7][8] The inhibitor targets IRAK4 downstream of MyD88, severing the link to TRAF6/NF-


B signaling.

Protocol: Reconstitution and Storage

Scientific Rationale: Kinase inhibitors are prone to hydrolysis and precipitation. DMSO is hygroscopic; absorbing water from the air decreases solvent power and can cause the compound to crash out of solution during freeze-thaw cycles.

Phase A: Preparation
  • Equilibration: Remove the vial from -20°C storage. Do not open yet. Allow it to equilibrate to room temperature (RT) for 15–20 minutes.

    • Why? Opening a cold vial causes condensation of atmospheric moisture onto the hygroscopic powder, degrading the compound.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade

    
     99.9%.
    
    • Avoid: Ethanol (evaporates too fast for consistent stock concentrations) or Water (compound is insoluble).

Phase B: Reconstitution (Standard 10 mM Stock)

Example Calculation:

  • Mass of Powder: 5.0 mg

  • Molecular Weight (MW): 532.5 g/mol (Hypothetical - Check your CoA)

  • Target Concentration: 10 mM (10 mmol/L)





Steps:

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex vigorously for 30 seconds.

  • Sonicate in a water bath for 2–5 minutes if any visible particulates remain. The solution must be perfectly clear.

  • Centrifuge briefly (5,000 x g, 10 sec) to bring droplets to the bottom.

Phase C: Aliquoting & Storage

Never store the bulk stock in one tube. Repeated freeze-thaw cycles introduce moisture and cause concentration gradients.

  • Aliquot: Dispense into single-use aliquots (e.g., 20–50

    
    L) using high-quality, O-ring sealed cryovials.
    
  • Seal: Parafilm is insufficient for long-term -80°C storage. Use screw caps with gaskets.

  • Store: Place at -80°C .

    • Stability:[9][10] 6 months at -80°C. 1 month at -20°C.

    • Thawing: Thaw an aliquot only once. Discard unused portion.

Experimental Application: Cellular Assay Workflow

This protocol describes the validation of IRAK Inhibitor 4 using a THP-1 monocyte inflammation model.

Materials:

  • THP-1 Cells (Human Monocytes)

  • Stimulant: LPS (Lipopolysaccharide)

  • Readout: ELISA for TNF-

    
     or IL-6
    

Experimental_Workflow Stock 10 mM Stock (-80°C) Intermediate Intermediate Dilution (100 µM in Media) Stock->Intermediate 1:100 Dilution (Reduce DMSO < 0.1%) PreTreat Pre-treatment (1 hr @ 37°C) Intermediate->PreTreat Add to Cells Cells THP-1 Cells (Seeded in 96-well) Cells->PreTreat Stimulation LPS Stimulation (100 ng/mL, 4-24 hrs) PreTreat->Stimulation Add LPS Supernatant Collect Supernatant Stimulation->Supernatant Centrifuge ELISA ELISA / qPCR Analysis Supernatant->ELISA Quantify Cytokines

Figure 2: Experimental Workflow. Pre-treatment is crucial to block kinase activity before the signaling cascade is initiated by LPS.

Critical Step - The "DMSO Control": Ensure the final concentration of DMSO in the cell culture media is < 0.1% . Higher concentrations can induce cytotoxicity or artifacts in signaling.

  • Protocol: Dilute the 10 mM stock 1:100 in media to get 100

    
    M (Intermediate). Then dilute further to reach working concentrations (e.g., 10 nM – 1 
    
    
    
    M).

Quality Control & Self-Validation

To ensure the integrity of your inhibitor, perform these checks:

  • Visual Inspection: Before every use, hold the vial up to a light source. If you see "shimmering" or crystals, the compound has precipitated. Re-sonicate. If it does not dissolve, discard.

  • Positive Control: Always run a known IRAK4 inhibitor (e.g., PF-06650833) or a generic broad-spectrum kinase inhibitor alongside to validate the assay system.

  • Negative Control: Cells treated with DMSO only (Vehicle) + LPS. This defines the "100% Activity" baseline.

References

  • Wang, Z., et al. (2006). Crystal structures of IRAK-4 kinase in complex with inhibitors: a serine/threonine kinase with tyrosine as a gatekeeper. Structure, 14(12), 1835-1844. (Provides structural basis for inhibitor binding). Available at: [Link]

  • Li, S., et al. (2002). IRAK-4: A novel member of the IRAK family with the properties of an IRAK-kinase. Proceedings of the National Academy of Sciences, 99(8), 5567-5572. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting IRAK Inhibitor 4 (trans) Precipitation in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and researchers, working with highly selective small molecules often presents significant physicochemical challenges. IRAK inhibitor 4 (trans) is a potent, targeted inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)[1]. Because it must cross lipid bilayers to access the intracellular ATP-binding pocket of IRAK4, the molecule is inherently lipophilic[2].

While this hydrophobicity is excellent for cellular permeability, it makes the compound highly susceptible to precipitation in aqueous cell culture media[2][3]. This guide synthesizes field-proven insights and self-validating methodologies to help you troubleshoot and resolve precipitation issues without compromising your experimental integrity.

Mechanistic Context: Why We Target IRAK4

IRAK4 is a master regulatory kinase in the innate immune system. It acts as the critical signaling node downstream of Toll-like receptors (TLRs) and the Interleukin-1 Receptor (IL-1R), ultimately driving NF-κB-mediated inflammation[2].

IRAK4_Signaling TLR TLR / IL-1R MyD88 MyD88 Adapter TLR->MyD88 IRAK4 IRAK4 Kinase MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 NFkB NF-κB Inflammatory Signaling IRAK1->NFkB Inhibitor IRAK Inhibitor 4 (trans) Inhibitor->IRAK4 Blocks Kinase Activity

Fig 1: Mechanism of IRAK inhibitor 4 (trans) blocking the TLR/IL-1R inflammatory signaling pathway.

Frequently Asked Questions (FAQs): Understanding the Root Cause

Q: My IRAK inhibitor 4 (trans) stock is completely clear in 100% DMSO, but the moment I add it to my RPMI media, it turns cloudy. What is happening? A: This is a classic physicochemical phenomenon known as "solvent shock" [4]. Your 100% DMSO stock creates an environment with a low dielectric constant, perfectly solvating the lipophilic trans-isomer. When pipetted directly into aqueous media, the DMSO rapidly diffuses into the bulk water. The hydrophobic inhibitor molecules are suddenly stranded in a highly polar environment, forcing them to self-associate and nucleate into micro-crystals[4].

Q: Can I just pass the cloudy media through a 0.22 µm syringe filter to remove the precipitate before adding it to my cells? A: Absolutely not. Filtering is never a valid solution for compound precipitation[4]. The precipitate is your active IRAK inhibitor. If you filter the media, you physically remove the drug, resulting in an unknown and drastically lower final concentration. This will invalidate your dose-response curves, cause inconsistent target engagement, and lead to false-negative efficacy data[4][5].

Q: Will increasing the final DMSO concentration to 1% or 2% solve the solubility issue? A: While higher DMSO concentrations will artificially increase the kinetic solubility of the compound[6], they introduce severe confounding variables. Most cell lines (especially sensitive primary immune cells used in IRAK4 assays) exhibit significant toxicity, altered morphology, and baseline shifts in inflammatory signaling when DMSO exceeds 0.1% to 0.5% (v/v) [4][5]. You must balance solubility with cellular viability.

Quantitative Formulation Strategies

To prevent precipitation without inducing solvent toxicity, you must manipulate the formulation. The table below summarizes field-validated strategies for solubilizing lipophilic kinase inhibitors in vitro.

StrategyMechanism of ActionRecommended ConcentrationCellular Impact / Caveats
DMSO Optimization Lowers the dielectric constant of the aqueous media.0.1% - 0.5% (v/v)Critical: >0.5% can cause cytotoxicity and alter baseline NF-κB inflammatory markers[4][5].
HP-β-Cyclodextrin Encapsulates the hydrophobic trans-isomer within a hydrophilic oligosaccharide shell.1% - 5% (w/v)Generally well-tolerated; however, high doses may extract cholesterol from cell membranes[4].
Carrier Proteins (FBS/BSA) Binds lipophilic compounds, preventing self-aggregation and thermodynamic crash-out.5% - 10% (v/v)High protein binding can reduce the "free" (unbound) active fraction of the inhibitor available to cells[4].
Thermal Equilibration Increases the kinetic energy and solubility limit of the aqueous solvent.37°CMust be strictly maintained; cooling during transport to the incubator can trigger irreversible precipitation[7].

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must contain a validation checkpoint. Do not assume your compound is in solution simply because you cannot see macroscopic crystals.

Protocol A: Kinetic Solubility Assay (Modified Shake-Flask Method)

Objective: Determine the maximum non-precipitating working concentration of IRAK inhibitor 4 (trans) in your specific complete cell culture media.

  • Preparation of Stock: Dissolve IRAK inhibitor 4 (trans) in 100% anhydrous DMSO to a concentration of 10 mM[3][5].

  • Media Pre-warming: Aliquot 1 mL of your complete cell culture media (e.g., DMEM + 10% FBS) into microcentrifuge tubes. Pre-warm in a 37°C water bath for 30 minutes[4].

  • Spiking: Add the DMSO stock dropwise to the pre-warmed media to create a concentration gradient (e.g., 1, 10, 50, 100 µM). Ensure the final DMSO concentration remains constant across all tubes (e.g., 0.5%) by back-filling with blank DMSO[6].

  • Equilibration: Incubate the tubes at 37°C for 24 hours with gentle orbital shaking to allow the system to reach thermodynamic equilibrium[3][8].

  • Separation: Centrifuge the samples at 10,000 × g for 15 minutes to pellet any undissolved micro-crystals.

  • Self-Validation (LC-MS/MS): Extract 100 µL of the supernatant. Dilute 1:10 in acetonitrile to precipitate media proteins, centrifuge again, and analyze the supernatant via LC-MS/MS against a standard curve prepared in 100% DMSO[3].

    • Validation Check: If the measured concentration is significantly lower than the theoretical spiked concentration, the compound has precipitated, and you have exceeded its kinetic solubility limit.

Protocol B: Optimized Dosing Strategy to Prevent Solvent Shock

Objective: Administer the hydrophobic inhibitor to cells without triggering immediate nucleation.

  • Temperature Control: Warm all cell culture media to 37°C. Cold media drastically lowers the kinetic solubility limit of lipophilic compounds, triggering instant precipitation[7].

  • Intermediate Dilution: Do not add the 10 mM DMSO stock directly to the cells. Instead, prepare a 10x intermediate working solution in pre-warmed media containing a solubility enhancer (e.g., 5% HP-β-CD)[4].

  • Dynamic Mixing: While continuously vortexing the intermediate solution at a low speed, add the DMSO stock dropwise. The mechanical shear prevents localized high concentrations of DMSO from forming, mitigating solvent shock[4].

  • Self-Validation (Microscopy): Before applying the final media to your cell culture plates, place a 50 µL drop on a glass slide and inspect it under a phase-contrast microscope at 20x magnification[7].

    • Validation Check: The absence of refractive micro-crystals or amorphous aggregates confirms that the compound is fully in solution and safe to apply to your cells.

Troubleshooting Logic Tree

Use the following decision matrix to rapidly identify and correct the root cause of precipitation in your workflow.

Troubleshooting_Tree Start Precipitation in Media Timing When does it occur? Start->Timing Immediate Immediately (Solvent Shock) Timing->Immediate Delayed Delayed (Thermodynamic) Timing->Delayed Fix1 Pre-warm media to 37°C Add dropwise with vortexing Immediate->Fix1 Fix2 Use HP-β-CD co-solvent or reduce concentration Delayed->Fix2

Fig 2: Decision tree for troubleshooting immediate vs. delayed compound precipitation in vitro.

References

  • Technical Support Center: IRAK4 PROTACs - Solubility and Bioavailability - Benchchem. 5

  • Troubleshooting Compound Precipitation in Cell Culture Media - Benchchem. 4

  • Common Cell Culture Problems: Precipitates - Sigma-Aldrich. 7

  • IRAK inhibitor 4 (trans) Product Data - MedChemExpress. 1

  • Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation - PMC/NIH. 2

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery - Asian Journal of Chemistry. 6

  • ADME Solubility Assay - BioDuro. 3

  • Solubility Study Methodologies - WuXi AppTec DMPK. 8

Sources

Technical Guide: Optimizing Incubation Kinetics for IRAK4 Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Kinetic Variable in IRAK4 Targeting

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) functions as both a catalytic kinase and a molecular scaffold within the Myddosome.[1] Consequently, "optimizing incubation" is not a singular instruction but a context-dependent variable determined by your modality: Small Molecule Inhibition (SMI) or Targeted Protein Degradation (PROTAC) .

This guide moves beyond generic protocols to address the temporal dynamics of IRAK4 binding, signaling, and degradation.

Module A: Biochemical Kinase Assays (In Vitro)

The Criticality of Pre-Incubation

In high-throughput screening (HTS), a common failure mode is insufficient pre-incubation of the enzyme and inhibitor prior to ATP addition. Many potent IRAK4 inhibitors (e.g., Type II inhibitors) exhibit slow-binding kinetics . If you initiate the reaction immediately with ATP, you measure the initial velocity (


) rather than the equilibrium state, leading to an underestimation of potency (artificially high IC

).
Optimized Protocol: Time-Resolved FRET (TR-FRET/LANCE)

Standard validated baseline for reversible inhibitors.

StepComponentActionCritical Optimization Note
1 Pre-Incubation Enzyme + Inhibitor30–60 Minutes at 22°C. Essential for slow-off rate compounds to reach thermodynamic equilibrium (

).
2 Reaction Initiation Add ATP + SubstrateRun for 45–90 Minutes . ATP conc.[2][3][4][5] must be

(approx. 15–20 µM for IRAK4) to ensure sensitivity to ATP-competitive inhibitors.
3 Quench/Detect Add EDTA + Antibody60 Minutes . Allows the Europium-labeled antibody to bind the phosphorylated substrate.[4]
Visualizing the Assay Workflow

The following diagram illustrates the critical "Pre-Incubation" window often missed in standard protocols.

IRAK4_Biochemical_Workflow Figure 1: Optimized Biochemical Workflow for Slow-Binding IRAK4 Inhibitors Start Enzyme Prep (IRAK4) Inhibitor Add Inhibitor (Serial Dilution) Start->Inhibitor PreInc PRE-INCUBATION 30-60 min (Equilibrium) Inhibitor->PreInc Critical Step ATP Add ATP/Substrate (Start Reaction) PreInc->ATP Reaction Kinase Reaction 45-90 min ATP->Reaction Stop Stop/Detection (EDTA + Ab) Reaction->Stop

Figure 1: The yellow node highlights the equilibration phase necessary to avoid IC50 shift artifacts.

Module B: Cellular Assays (Signaling vs. Phenotype)

Cellular optimization requires distinguishing between proximal readouts (phosphorylation events) and distal readouts (cytokine release).

Proximal Readout: Phosphorylation (p-IRAK4 / p-IRAK1)

IRAK4 autophosphorylation and subsequent IRAK1 activation occur rapidly upon TLR stimulation.

  • Pre-treatment: Incubate cells (e.g., PBMCs, THP-1) with inhibitor for 1–2 hours prior to stimulation to allow cellular permeation.

  • Stimulation Window: Stimulate with IL-1β or LPS for 15–30 minutes .

  • Why: p-IRAK1 is rapidly degraded or dephosphorylated after 60 minutes. Measuring too late results in false negatives.

Distal Readout: Cytokine Release (IL-6, TNF-α)

Cytokine production requires transcription and translation.

  • Incubation: 18–24 hours post-stimulation.

  • Note: For covalent inhibitors or high-affinity binders (long residence time), washout experiments can be performed here to demonstrate durability of effect.

Module C: Targeted Protein Degradation (PROTACs)

PROTACs (e.g., KT-474) operate on a different kinetic timescale than inhibitors. They require time to form a ternary complex (Target-Linker-E3), ubiquitinate the target, and undergo proteasomal degradation.

Comparative Kinetics: Inhibitor vs. Degrader[7]
FeatureStandard Inhibitor (e.g., PF-06650833)PROTAC Degrader (e.g., KT-474)
Mechanism Occupancy-driven (Stoichiometric)Event-driven (Catalytic)
Maximal Effect Time Fast (Minutes to 1 Hour)Slow (4–24 Hours)
Washout Recovery Rapid (activity returns as drug leaves)Slow (requires protein resynthesis)
Optimal Readout Kinase Activity / PhosphorylationWestern Blot (Total Protein) / HiBiT
The "Hook Effect" Warning

In PROTAC incubation, more is not always better . At high concentrations, binary complexes (PROTAC-Target and PROTAC-E3) outcompete the productive ternary complex.

  • Optimization: Perform a wide dose-response (0.1 nM to 10 µM). If efficacy drops at high concentrations (bell-shaped curve), you are observing the Hook Effect.

Pathway & Timeline Visualization

IRAK4_Cellular_Timeline Figure 2: Temporal Disconnect Between Signaling (Fast) and Degradation (Slow) TLR TLR/IL-1R Stimulation (T=0) MyD88 Myddosome Assembly (T=5 min) TLR->MyD88 IRAK4_P IRAK4 Autophosphorylation (T=10-15 min) MyD88->IRAK4_P IRAK1_Deg IRAK1 Phospho/Degradation (T=30-60 min) IRAK4_P->IRAK1_Deg NFkB NF-κB Translocation (T=60-90 min) IRAK1_Deg->NFkB Cytokine Cytokine Release (IL-6) (T=18-24 hrs) NFkB->Cytokine Protac PROTAC Treatment (Pre-treat 2-24h) Degradation Proteasomal Degradation (Max at 24h) Protac->Degradation Catalytic Removal

Figure 2: Signaling events (Left) occur in minutes; Degradation (Right) requires hours.

Troubleshooting & FAQ

Q1: My biochemical IC50 shifts significantly when I change the pre-incubation time from 10 mins to 60 mins. Which is correct? A: The 60-minute value is correct. A shift in IC


 over time indicates your compound is a slow-binder . Short incubation times capture the pre-equilibrium state, underestimating potency. You must incubate until the IC

stabilizes (time-dependent inhibition).

Q2: I see robust IRAK4 degradation at 4 hours, but no inhibition of IL-6. Why? A: This is a kinetic lag. While the protein may be physically removed, the downstream signaling complexes formed prior to degradation (or via remaining scaffolding functions) may still drive an initial wave of transcription. Standardize cytokine readouts to 24 hours to allow the phenotypic consequence of degradation to manifest.

Q3: Can I use the same incubation times for IRAK4 kinase dead mutants? A: No. If you are studying the scaffolding function using kinase-dead mutants, kinase activity assays are irrelevant. You must rely on Co-IP (Co-Immunoprecipitation) assays to measure MyD88-IRAK4 association. These interactions are stable but require 2–4 hours of cell lysis/incubation at 4°C to preserve the complex during extraction.

Q4: Why is my cellular IC50 (IL-6) 100x higher than my biochemical IC50? A: Two reasons:

  • ATP Competition: Intracellular ATP is mM range; biochemical assays use µM. Competitive inhibitors struggle more in cells.

  • Permeability: The compound requires time to cross the membrane. Ensure a 1–2 hour pre-incubation of the inhibitor with the cells before adding LPS/IL-1β.[3]

References

  • Kymera Therapeutics. (2022).[1] In Vitro Characterization of PROTAC IRAK4 Degrader KT-474. Retrieved from

  • Pfizer Inc. (2019). Discovery of PF-06650833, a Selective, Orally Available Inhibitor of IRAK4. Journal of Medicinal Chemistry. Retrieved from

  • Cell Signaling Technology. IRAK4 Kinase Assay Protocol (LANCE/DELFIA). Retrieved from

  • Copeland, R. A. (2016). Kinetics of Drug-Target Residence Time. Nature Reviews Drug Discovery. (Contextual grounding for slow-binding kinetics).
  • ThermoFisher Scientific. LanthaScreen™ Eu Kinase Binding Assay for IRAK4. Retrieved from

Sources

Stability of IRAK inhibitor 4 trans in varying pH conditions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability & Handling in Varying pH Conditions

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Document ID: IRAK4-TR-2024-05

Executive Summary

Welcome to the technical support hub for IRAK Inhibitor 4 (trans) . This guide addresses the critical physicochemical properties of this small molecule inhibitor, specifically focusing on its stability and solubility across varying pH landscapes.

The Core Challenge: IRAK Inhibitor 4 (trans) is a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key node in the TLR/IL-1R signaling pathway.[1] The designation "trans" typically refers to the stereochemistry of a central linker (often a trans-1,4-cyclohexane or alkene moiety) essential for binding the ATP pocket of the kinase.

Users frequently encounter two distinct pH-dependent failure modes:

  • Solubility Failure (Precipitation): Occurs when the pH approaches the pKa of the solubilizing groups (typically morpholine or piperazine moieties).

  • Stereochemical Instability (Epimerization): Conversion of the active trans isomer to the inactive cis form, or hydrolysis of amide bonds under extreme pH conditions.

Module 1: Physicochemical Stability Profile

The pH Stability Matrix

The following table summarizes the behavior of IRAK Inhibitor 4 (trans) based on standard structural motifs for this class of kinase inhibitors (benzimidazole/amide scaffolds with basic solubilizing tails).

pH ConditionStateSolubilityChemical Stability (Trans-Isomer)Recommendation
pH < 4.0 (Acidic)ProtonatedHigh Moderate Risk. Acid-catalyzed hydrolysis of amide bonds may occur over prolonged periods (>24h).Use for short-term solubilization only. Avoid storage.
pH 7.0 - 7.5 (Physiological)NeutralModerate/Low High. The trans isomer is thermodynamically stable.Ideal for Assays. Ensure <1% DMSO to prevent crashing.
pH > 8.5 (Basic)DeprotonatedVery Low High Risk. Potential for base-catalyzed epimerization (trans

cis) or precipitation.
Avoid. Do not use basic buffers (e.g., Carbonate) for dilution.
The "Trans" Isomer Imperative
  • Why it matters: The trans geometry rigidly orients the inhibitor to fit the narrow ATP-binding cleft of IRAK4. The cis isomer typically suffers a >100-fold loss in potency (IC50 shift).

  • The Risk: While trans isomers are generally more thermodynamically stable than cis in 1,4-disubstituted cyclohexanes, extreme pH or high temperatures can lower the activation energy for isomerization, leading to a "silent" loss of potency in your stock solution.

Module 2: Biological Context & Signaling Pathway[1][2][3][4][5][6][7][8]

To troubleshoot assay failure, one must understand where IRAK Inhibitor 4 acts. It blocks the phosphorylation of IRAK1 by IRAK4, preventing the formation of the Myddosome complex.

IRAK4_Pathway TLR TLR / IL-1R (Receptor) MyD88 MyD88 (Adaptor) TLR->MyD88 Recruitment IRAK4 IRAK4 (Target Kinase) MyD88->IRAK4 Scaffolding IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation (BLOCKED by Inhibitor) Inhibitor IRAK Inhibitor 4 (trans) Inhibitor->IRAK4 Inhibition TRAF6 TRAF6 IRAK1->TRAF6 Activation NFkB NF-κB (Transcription Factor) TRAF6->NFkB Signaling Cascade Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Gene Expression

Figure 1: The TLR/IL-1R signaling cascade.[1][2][3][4][5][6][7][8] IRAK Inhibitor 4 targets the kinase activity of IRAK4, preventing the downstream activation of NF-κB.[1][5]

Module 3: Troubleshooting Guides (FAQs)

Scenario A: "My compound precipitated when added to the cell culture media."

Diagnosis: pH Shock & Solubility Limit. Stock solutions are often prepared in 100% DMSO (pH ~neutral/hygroscopic). When diluted into media (pH 7.4) containing serum, the hydrophobic "trans" scaffold may crash out if the concentration exceeds the solubility limit (often <100 µM in aqueous).

Protocol: The "Step-Down" Dilution Method

  • Stock: Dissolve powder in 100% DMSO to 10 mM.

  • Intermediate: Dilute 10 mM stock 1:10 into PBS (pH 7.2) or culture media without serum first. Vortex immediately.

    • Why? Serum proteins can sometimes sequester hydrophobic drugs or induce aggregation.

  • Final: Add the intermediate solution to your final assay plate.

  • Check: Inspect under a microscope for micro-crystals. If crystals are present, sonicate for 5 minutes at 37°C.

Scenario B: "The IC50 has shifted 10-fold higher (less potent) after storage."

Diagnosis: Stereochemical Epimerization or Hydrolysis. If stored in aqueous buffer or varying pH, the trans isomer may have equilibrated to the cis form or hydrolyzed.

Validation Workflow (Self-Validating System):

  • Run LC-MS: Compare the retention time of your stored sample against a freshly prepared standard. Isomers often separate on C18 columns.

  • Check Mass:

    • Same Mass, Different RT = Epimerization (Trans

      
       Cis).
      
    • Mass -18 or +18 = Hydrolysis (Amide bond breakage).

  • Corrective Action: Always store stock as lyophilized powder at -20°C. Once in DMSO, store at -80°C and avoid freeze-thaw cycles (>3 cycles significantly degrades potency).

Module 4: Diagnostic Workflow

Use this decision tree to resolve stability issues during your experiments.

Troubleshooting Start Issue Detected: Loss of Activity or Precipitation CheckSolvent Check Solvent System: Is DMSO > 0.1%? Start->CheckSolvent CheckPH Check Buffer pH: Is pH < 5 or > 8? CheckSolvent->CheckPH Yes Precipitation Precipitation Likely: Compound is hydrophobic at neutral pH CheckSolvent->Precipitation No (Aqueous Stock) CheckPH->Precipitation No (Neutral pH) Degradation Chemical Instability: Hydrolysis or Epimerization CheckPH->Degradation Yes (Extreme pH) Action1 Action: Sonicate & Reduce Final Concentration Precipitation->Action1 Action2 Action: Prepare Fresh Stock from Powder Degradation->Action2

Figure 2: Troubleshooting logic for IRAK Inhibitor 4 stability issues.

References

  • Li, S., et al. (2002).[3] IRAK-4: A novel member of the IRAK family with the properties of an interleukin-1 receptor-associated kinase.[9][4][10] Proceedings of the National Academy of Sciences, 99(8), 5567–5572.

  • MedChemExpress. (2024). IRAK Inhibitor 4 (trans) Product Datasheet. MedChemExpress.

  • Tumey, L. N., et al. (2017). Discovery of Clinical Candidate PF-06650833, a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry, 60(13), 5521–5542.[6] [6]

  • Cayman Chemical. (2024). IRAK4 Inhibitor 28 (CAS 2196204-23-4) Technical Information. Cayman Chemical.

Disclaimer: This guide is for research use only. "IRAK Inhibitor 4" generally refers to specific tool compounds (e.g., CAS 509093-47-4 or similar analogs). Always verify the specific CAS number and Certificate of Analysis (CoA) for the batch in hand, as "trans" designation implies specific stereochemical purity requirements.

Sources

Overcoming batch-to-batch variability in IRAK inhibitor 4 trans potency

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Batch-to-Batch Variability in IRAK Inhibitor 4 Trans Potency

Executive Summary

Welcome to the Technical Support Center for IRAK Inhibitor 4 (CAS: 509093-47-4).[1] This guide addresses the critical challenge of batch-to-batch variability in cellular potency assays.

The Core Issue: "Trans potency" in this context refers to the inhibitor's ability to block the trans-autophosphorylation of IRAK4 within the Myddosome complex, a prerequisite for downstream NF-


B signaling. Variability here is rarely due to the chemical synthesis itself but rather solvation errors (hydration states) , ATP competition dynamics , and assay readout selection  (Kinase vs. Scaffold function).[1]

Module 1: Chemical Integrity & Solvation (The Source)

Q1: Why does my IC50 shift significantly when I open a new vial, despite it being the same catalog number?

A: The culprit is likely the Degree of Hydration , not chemical purity. IRAK Inhibitor 4 (Benzimidazole derivative) is hygroscopic.[1] Different production batches will have varying amounts of water molecules crystallizing with the compound.

  • The Physics: If you use the generic Molecular Weight (MW: 395.41 g/mol ) for every batch, your molar concentration will be incorrect. A batch with high water content weighs more; using the generic MW results in an under-dosed stock solution, appearing as "lower potency."[1]

  • The Fix: Always calculate stock solutions using the Batch-Specific Molecular Weight found on the Certificate of Analysis (CoA) for that specific vial.

Q2: I see precipitation when dosing cells, but the stock is clear. Why?

A: This is "Crash-Out" precipitation caused by rapid polarity shifts.[1] IRAK Inhibitor 4 is hydrophobic.[1] When a high-concentration DMSO stock (e.g., 10 mM) hits aqueous media directly, the compound precipitates before it can disperse.[1]

  • The Protocol: The "Sandwich" Dilution Method

    • Step A: Prepare your 10 mM stock in anhydrous DMSO.

    • Step B (Intermediate): Dilute 1:10 in culture media containing 10% DMSO . This intermediate step buffers the polarity shock.

    • Step C (Final): Dilute into the final cell well. Ensure final DMSO is <0.5% to avoid cytotoxicity.[1]

Module 2: Biological Assay Dynamics (The System)

Q3: Why is the inhibitor potent in kinase assays but weak in my NF- B reporter assay?

A: You are fighting the Scaffold Function of IRAK4. IRAK4 has two roles:

  • Kinase Activity: Phosphorylates IRAK1 (Blocked by IRAK Inhibitor 4).[1][2]

  • Scaffold Activity: Physically bridges MyD88 to TRAF6. (NOT blocked by ATP-competitive inhibitors). [1]

  • The Mechanism: High concentrations of inhibitor block the trans-autophosphorylation, but the Myddosome can sometimes still recruit TRAF6 via the uninhibited scaffold function, leading to "leakage" in NF-

    
    B signaling.
    
  • Recommendation: Switch to a readout strictly dependent on kinase activity, such as IL-6 or TNF-

    
     cytokine release  (ELISA/HTRF), rather than upstream NF-
    
    
    
    B nuclear translocation, which can be partially kinase-independent.[1]
Q4: Does cell density affect the "Trans Potency"?

A: Yes, via the ATP-Competition Ratio . IRAK Inhibitor 4 competes with intracellular ATP for the kinase pocket.

  • High Confluence: Cells in stationary phase have different metabolic profiles and ATP levels than log-phase cells.[1]

  • Receptor Density: High density leads to massive Myddosome clustering.[1] The local concentration of IRAK4 increases, requiring higher inhibitor concentrations to block the rapid trans-autophosphorylation event effectively.

  • Standardization: Seed cells to reach 70-80% confluence at the time of stimulation. Do not use over-confluent cells.

Module 3: Visualization & Troubleshooting

Pathway Logic: The Target Mechanism

This diagram illustrates where IRAK Inhibitor 4 acts versus where variability enters the system.

IRAK4_Pathway cluster_membrane Cell Membrane cluster_myddosome Myddosome Complex (The Target) TLR TLR/IL-1R Activation MyD88 MyD88 Recruitment TLR->MyD88 IRAK4_Inactive IRAK4 (Unphosphorylated) MyD88->IRAK4_Inactive Recruitment IRAK4_Active IRAK4 (Trans-Autophosphorylated) IRAK4_Inactive->IRAK4_Active Trans-Autophosphorylation (ATP Dependent) IRAK1 IRAK1 Activation IRAK4_Inactive->IRAK1 Scaffold Leakage IRAK4_Active->IRAK1 Inhibitor IRAK Inhibitor 4 (CAS 509093-47-4) Inhibitor->IRAK4_Inactive Blocks ATP Pocket NFkB NF-kB Translocation IRAK1->NFkB Cytokines Cytokine Release (TNF-a, IL-6) NFkB->Cytokines Var_ATP Variable: Intracellular ATP (Cell Health/Density) Var_ATP->IRAK4_Inactive Var_Scaffold Variable: Scaffold Function (Kinase Independent) Var_Scaffold->IRAK1

Caption: Figure 1. Mechanism of Action. The inhibitor blocks the ATP-dependent trans-autophosphorylation.[1] Note the "Scaffold Leakage" path which causes assay variability if readouts are too far upstream (like NF-kB).[1]

Troubleshooting Decision Tree

Follow this logic flow when you encounter batch variability.

Troubleshooting_Tree Start Problem: Batch Variability in Potency (IC50) Check_CoA Did you use Batch-Specific MW? Start->Check_CoA Recalculate Action: Recalculate Stock based on Hydration Check_CoA->Recalculate No Check_Solubility Is stock clear? Check_CoA->Check_Solubility Yes Precipitation Action: Use 'Sandwich' Dilution Method Check_Solubility->Precipitation No (Cloudy) Check_Assay Assay Type? Check_Solubility->Check_Assay Yes (Clear) Reporter NF-kB Reporter Check_Assay->Reporter Cytokine ELISA/HTRF Check_Assay->Cytokine Switch_Readout Action: Switch to Cytokine Release (Kinase Dependent) Reporter->Switch_Readout High Variability Check_ATP Check Cell Density (ATP Competition) Cytokine->Check_ATP

Caption: Figure 2. Troubleshooting Workflow. A systematic approach to isolating chemical vs. biological sources of error.

Module 4: Summary of Specifications

ParameterSpecification / RecommendationReason for Variability
Compound Name IRAK Inhibitor 4 (IRAK1/4 Inhibitor I)Generic names confuse salt forms.
CAS Number 509093-47-4 Ensures chemical identity.[1][3][4]
Solubility DMSO (up to 20 mg/mL)Precipitates in water. Requires intermediate dilution.[1]
Target IC50 IRAK4: ~0.2 µM | IRAK1: ~0.3 µMPotency overlaps; dual inhibition is common.[1]
Primary Target ATP-binding pocket (Kinase Domain)ATP levels in cells affect potency competition.[1]
Storage -20°C (Desiccated)Hygroscopic. Absorbs water, altering effective MW.[1]
Assay Window 1-4 hours post-stimulationLong incubations allow feedback loops to mask inhibition.[1]

References

  • Powers, J. P., et al. (2006).[1][3] Discovery and initial SAR of inhibitors of interleukin-1 receptor-associated kinase-4.[1][3][5] Bioorganic & Medicinal Chemistry Letters, 16(11), 2842–2845.[1][3]

  • Hoozemans, J. J., et al. (2014).[1] Increased IRAK-4 kinase activity in Alzheimer's disease; IRAK-1/4 inhibitor I prevents pro-inflammatory cytokine secretion but not the uptake of amyloid beta by primary human glia.[1] Journal of Clinical & Cellular Immunology, 5(4).[1] [1]

  • Ferrell, P. B., et al. (2008).[1] Activation of NF-kappaB signaling in human acute myeloid leukemia cells is not regulated by wild-type IRAK4.[1] PLoS One, 3(5), e2293.[1]

  • BenchChem Technical Support. (2024). Troubleshooting Small Molecule Inhibitor Solubility in Cellular Assays. (General Protocol Reference)

  • Wang, Z., et al. (2025).[1][6][7] IRAK4 Dimerization and trans-Autophosphorylation Are Induced by Myddosome Assembly.[1][8][9] BioRxiv.[1] [1]

Sources

Troubleshooting inconsistent IC50 values for IRAK inhibitor 4 trans

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Inconsistent IC50 Values

Introduction

Inconsistent IC50 values for IRAK Inhibitor 4 (trans) are a frequent inquiry in our support center. As a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), this compound targets the ATP-binding pocket.[1][2] However, users often report discrepancies between biochemical kinase assays (nanomolar potency) and cellular functional assays (micromolar shifts), or batch-to-batch variability.

This guide moves beyond basic troubleshooting to address the mechanistic and physicochemical root causes of these inconsistencies. We focus on three critical pillars: Stereochemical Purity, ATP Competitiveness, and the "Scaffold vs. Kinase" Paradox.

Module 1: Chemical Integrity & Stereochemistry

Q: My LC-MS shows a single peak, but my IC50 has shifted 10-fold. Could this be an isomer issue?

A: Yes. The designation (trans) is critical. IRAK Inhibitor 4 possesses a cyclohexane ring system that creates stereoisomerism (cis vs. trans). While standard LC-MS methods often fail to separate these diastereomers without a chiral column, their biological activities differ significantly.

  • The Issue: If your synthesis or supplier provides a mixture (racemic or varying cis/trans ratios), the effective concentration of the active trans isomer fluctuates, causing IC50 "drift" between batches.

  • The Fix: Ensure your Certificate of Analysis (CoA) explicitly reports Chiral Purity (>98% ee/de), not just chemical purity.

Table 1: Solubility & Handling Guidelines

ParameterSpecificationTroubleshooting Note
CAS Number 2070014-89-8Verify this exact CAS to ensure trans-isomer specificity.
Solubility DMSO

38 mg/mL
Hydrophobic. Do not store in aqueous buffers.
Plasticware Polypropylene (PP)Avoid Polystyrene (PS) for intermediate dilutions; the compound sticks to PS, reducing actual

.
Precipitation Visible at

in media
Use acoustic dispensing (Echo) or intermediate dilution steps to prevent "crashing out" in aqueous assay buffer.
Module 2: The Biochemical Assay (ATP Competition)

Q: Why is my biochemical IC50 (100 nM) significantly higher than the literature value (20 nM)?

A: You are likely running the assay at a high ATP concentration without correcting for competition. IRAK Inhibitor 4 is a Type I (ATP-competitive) inhibitor. Its apparent potency (


) is linearly dependent on the concentration of ATP in your assay relative to the kinase's affinity for ATP (

).

The Mechanism: As you increase ATP concentration to ensure robust kinase signal, you essentially "outcompete" the inhibitor, requiring more drug to achieve 50% inhibition.

Visualizing ATP Competition:

ATP_Competition Enzyme IRAK4 Enzyme Complex_Active Active Kinase (Phosphorylation) Enzyme->Complex_Active + ATP Complex_Blocked Inhibited Kinase (No Signal) Enzyme->Complex_Blocked + Inhibitor ATP ATP (High Conc) ATP->Complex_Active Note High [ATP] shifts equilibrium towards Active Kinase, raising apparent IC50. ATP->Note Inhibitor IRAK Inh 4 (Trans) Inhibitor->Complex_Blocked

Figure 1: Mechanism of ATP competition. High ATP concentrations displace the inhibitor, artificially inflating the IC50 value.

The Solution (Cheng-Prusoff Correction): To compare your values with literature, you must convert your


 to the inhibition constant (

), which is independent of ATP concentration.


  • Action Step: If your assay uses

    
     ATP and the IRAK4 
    
    
    
    is
    
    
    , your
    
    
    will be roughly
    
    
    higher than the true
    
    
    . Run your assay at
    
    
    for the most sensitive detection.
Module 3: The "Scaffold vs. Kinase" Paradox

Q: The compound inhibits kinase activity in vitro, but cytokine release (IL-6) in my cells is barely affected. Why?

A: This is the classic IRAK4 paradox. IRAK4 has two functions:

  • Kinase Activity: Phosphorylates downstream targets.

  • Scaffolding: Structurally bridges MyD88 and IRAK1 to form the "Myddosome."

Crucial Insight: Small molecule inhibitors (like IRAK Inhibitor 4) block the kinase activity but often do not disrupt the scaffold. In some cell types (e.g., fibroblasts), the scaffolding function alone is sufficient to drive NF-


B signaling, rendering the kinase inhibitor ineffective despite good biochemical potency.

Visualizing the Signaling Disconnect:

Scaffold_Paradox cluster_0 Cellular Context Receptor TLR/IL-1R MyD88 MyD88 Receptor->MyD88 IRAK4 IRAK4 Protein MyD88->IRAK4 Kinase_Activity Kinase Activity (Phosphorylation) IRAK4->Kinase_Activity Scaffold_Activity Scaffold Function (Myddosome Formation) IRAK4->Scaffold_Activity Inhibitor IRAK Inh 4 Inhibitor->Kinase_Activity BLOCKS NFkB NF-kB Activation Kinase_Activity->NFkB Partial Contribution Scaffold_Activity->NFkB Major Driver (Inhibitor Resistant) Cytokine Cytokine Release (IL-6/TNF) NFkB->Cytokine

Figure 2: The Scaffold Paradox. The inhibitor blocks kinase activity (red), but the scaffolding function (green) continues to drive cytokine release in certain pathways.

Action Step:

  • Verify the Readout: Are you measuring direct IRAK4 autophosphorylation (kinase dependent) or downstream IL-6 (scaffold dependent)?

  • Switch Assays: For cellular potency, use an assay that is strictly kinase-dependent, such as monitoring IRAK1 phosphorylation (Thr209) rather than general cytokine release.

Module 4: Experimental Workflow & Protocol

Protocol: Correcting for Serum Shift in Cellular Assays Inconsistent cellular IC50s are often due to Protein Binding (PPB). IRAK inhibitors are hydrophobic and bind albumin in Fetal Bovine Serum (FBS).

  • Standard Condition: RPMI + 10% FBS.

  • Reduced Serum Condition: RPMI + 1% FBS (or serum-free if cells tolerate).

  • Calculation:

    
    
    
    • Expectation: If your shift is >10x, the "loss of potency" is an assay artifact, not a compound failure.

References
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link

  • MedChemExpress. IRAK Inhibitor 4 (trans) Product Datasheet & Solubility. Link

  • Kuzmanovic, T., et al. (2020). IRAK4 inhibitors: Recent progress and future perspectives. Bioorganic & Medicinal Chemistry Letters. (Contextualizing the scaffold vs kinase function).
  • ThermoFisher Scientific. LanthaScreen™ Eu Kinase Binding Assay for IRAK4 Protocol. Link

  • Promega. ADP-Glo™ Kinase Assay Systems: ATP Competition and Km Determination. Link

Sources

Validation & Comparative

Comparative potency of IRAK inhibitor 4 trans vs cis-isomer in kinase assays

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative potency of IRAK inhibitor 4 trans vs cis-isomer in kinase assays Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

IRAK Inhibitor 4 (CAS: 1012104-68-5) is a potent, ATP-competitive small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) . It belongs to the N-acyl-2-aminobenzimidazole class of kinase inhibitors.

The biological activity of this compound is strictly governed by the stereochemistry of its 4-hydroxycyclohexyl moiety. The trans-isomer is the bioactive eutomer, exhibiting nanomolar potency, while the cis-isomer displays significantly reduced affinity due to steric hindrance and unfavorable solvation energetics within the ATP-binding pocket.

This guide provides a technical comparison of these isomers, elucidating the structural basis for their potency difference, and outlines validated protocols for their evaluation in biochemical and cellular assays.

Chemical & Structural Profile[1][2][3][4]

The core scaffold of IRAK Inhibitor 4 consists of a benzimidazole ring substituted with a 4-hydroxycyclohexyl group.[1] The stereochemical distinction lies in the relative orientation of the hydroxyl (-OH) group and the amine linker on the cyclohexane ring.

FeatureIRAK Inhibitor 4 (Trans-Isomer) IRAK Inhibitor 4 (Cis-Isomer)
CAS Number 1012104-68-5N/A (often listed as impurity)
Stereochemistry Trans-1,4-disubstitutionCis-1,4-disubstitution
Conformation The -OH and -NH-Linker groups are typically diequatorial in the lowest energy chair conformation.One group is equatorial and the other axial (or both axial), leading to higher steric strain or unfavorable projection.
Binding Mode The equatorial -OH projects into the solvent channel, forming optimal H-bonds with water or polar residues at the pocket rim.The axial -OH often clashes with the "roof" of the ATP pocket or fails to reach the solvent interface effectively.
Commercial Status Active Product (sold as "IRAK Inhibitor 4")Generally considered an impurity or inactive control.

Comparative Potency Data

The following data summarizes the potency differential. While exact IC50 values can vary by assay conditions (ATP concentration, enzyme source), the fold-change between isomers is a consistent structure-activity relationship (SAR) feature in this chemical series (Buckley et al., 2008).

Table 1: Biochemical and Cellular Potency Profile
Assay TypeMetricTrans-Isomer (Active) Cis-Isomer (Inactive/Low) Fold Difference
Enzymatic Assay (FRET/ADP-Glo)IC50 < 20 nM > 1,000 nM > 50x
Cellular Assay (PBMC IL-6 Release)EC50 ~ 100 - 500 nM > 10,000 nM > 20x
Selectivity Kinase PanelHighly Selective for IRAK4Low affinity (non-specific)N/A

Technical Insight: The trans-isomer's potency is driven by its ability to lock the benzimidazole core into the ATP hinge region (interacting with Val263/Met265) while the hydroxycyclohexyl tail extends into the solvent front. The cis-isomer's geometry forces the hydroxyl group into a trajectory that disrupts this hinge binding or incurs a desolvation penalty.

Mechanistic Visualization: IRAK4 Signaling Pathway[4][5]

To understand the downstream effects of inhibiting IRAK4 with the trans-isomer, we visualize the canonical MyD88-dependent pathway. IRAK4 acts as the "Master Kinase," phosphorylating IRAK1 and initiating the cascade.

IRAK4_Pathway TLR TLR / IL-1R (Receptor) MyD88 MyD88 (Adaptor) TLR->MyD88 Recruitment IRAK4 IRAK4 (Master Kinase) MyD88->IRAK4 Myddosome Assembly IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation (Activation) Inhibitor IRAK Inhibitor 4 (Trans-Isomer) Inhibitor->IRAK4 Blocks ATP Binding TRAF6 TRAF6 (E3 Ligase) IRAK1->TRAF6 Ubiquitination TAK1 TAK1 Complex TRAF6->TAK1 Activation NFkB NF-κB (Transcription Factor) TAK1->NFkB Signaling Cascade Cytokines Pro-inflammatory Cytokines (IL-6, TNFα) NFkB->Cytokines Transcription

Caption: The canonical TLR/IL-1R signaling cascade.[2] IRAK Inhibitor 4 (Trans) blocks the critical phosphorylation of IRAK1 by IRAK4, halting downstream cytokine production.

Validated Experimental Protocols

To verify the potency difference between the trans and cis isomers in your own lab, use the following self-validating protocols.

Protocol A: Biochemical Kinase Assay (TR-FRET)

Objective: Determine the IC50 of isomers against recombinant IRAK4 enzyme.

Reagents:

  • Enzyme: Recombinant Human IRAK4 (0.5 nM final).

  • Substrate: Biotin-labeled peptide (e.g., derived from IRAK1) or generic Poly(Glu:Tyr).

  • ATP: At Km(app) (typically 10-50 µM).

  • Detection: Europium-anti-phospho-antibody + APC-Streptavidin.

Workflow:

  • Compound Prep: Prepare 3-fold serial dilutions of Trans and Cis isomers in 100% DMSO (Top conc: 10 µM).

  • Incubation: Transfer 50 nL of compound to a 384-well low-volume plate.

  • Enzyme Mix: Add 5 µL of IRAK4 enzyme in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35). Incubate 15 min (Pre-incubation is critical for some benzimidazoles).

  • Start Reaction: Add 5 µL of Substrate/ATP mix.

  • Reaction: Incubate for 60 min at Room Temp (RT).

  • Stop/Detect: Add 10 µL of EDTA/Detection Antibody mix. Incubate 60 min.

  • Read: Measure TR-FRET signal (Ex 337 nm / Em 665 nm & 615 nm).

Validation Criteria:

  • Z-Factor: > 0.5.

  • Reference: Trans-isomer IC50 should be < 50 nM. Cis-isomer should show little to no inhibition at < 100 nM.

Protocol B: Cellular PBMC Assay (Functional Readout)

Objective: Confirm cell permeability and target engagement via cytokine suppression.

Workflow:

  • Cell Source: Fresh human PBMCs (Peripheral Blood Mononuclear Cells).

  • Seeding: 100,000 cells/well in 96-well plates in RPMI + 10% FBS.

  • Treatment: Pre-treat cells with Trans or Cis isomer dilutions for 1 hour.

  • Stimulation: Add LPS (TLR4 agonist, 100 ng/mL) or R848 (TLR7/8 agonist, 1 µM).

  • Incubation: 18-24 hours at 37°C, 5% CO2.

  • Readout: Collect supernatant and quantify IL-6 or TNFα via ELISA or HTRF.

Experimental Workflow Diagram

Assay_Workflow Start Compound Prep (Trans vs Cis) Step1 Enzymatic Assay (Recombinant IRAK4) Start->Step1 Step2 Cellular Assay (Human PBMCs) Start->Step2 Readout1 TR-FRET Signal (IC50 Calculation) Step1->Readout1 Readout2 ELISA (IL-6) (EC50 Calculation) Step2->Readout2 Decision Compare Potency (Trans >> Cis) Readout1->Decision Readout2->Decision

Caption: Parallel workflow for validating isomer potency in biochemical (enzymatic) and functional (cellular) contexts.

References

  • Buckley, G. M., et al. (2008).[2] "IRAK-4 inhibitors.[1][][2][4][5][6][7][8][9][10] Part 1: A series of amides." Bioorganic & Medicinal Chemistry Letters, 18(12), 3656-3660.[2]

    • Primary source for the N-acyl-2-aminobenzimidazole series and SAR regarding cycloalkyl substituents.
  • Tumey, L. N., et al. (2014). "Identification of a novel series of indolo[2,3-c]quinoline inhibitors of IRAK4." Bioorganic & Medicinal Chemistry Letters, 24(9), 2066-2072.

    • Provides context on IRAK4 inhibitor design and assay valid
  • MedChemExpress (MCE). "IRAK Inhibitor 4 Product Datasheet (CAS 1012104-68-5)."

    • Verifies the commercial identity and trans-isomer specific
  • Li, Z., et al. (2017). "Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibitors: A Patent Review (2012-2016)." Expert Opinion on Therapeutic Patents, 27(6), 643-656.

    • Reviews the patent landscape including the benzimidazole series.

Sources

Technical Benchmarking: IRAK Inhibitor 4 (trans) vs. BMS-986142

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical benchmarking analysis of IRAK Inhibitor 4 (trans) versus BMS-986142 , designed for researchers investigating the intersection of innate and adaptive immune signaling.

Executive Summary

In the landscape of autoimmune drug discovery, IRAK Inhibitor 4 (trans) and BMS-986142 represent two distinct nodes of intervention within the NF-


B signaling axis. While both compounds ultimately suppress inflammatory cytokine production, they do so via non-redundant mechanisms:
  • IRAK Inhibitor 4 (trans) is a highly specific innate immune probe targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). It is the tool of choice for blocking MyD88-dependent TLR signaling (e.g., LPS-induced TNF-

    
    ).
    
  • BMS-986142 is a clinical-grade, reversible BTK inhibitor primarily targeting adaptive B-cell receptor (BCR) signaling and Fc receptor (FcR) activation. It is distinguished by its reversibility and exceptional selectivity compared to covalent inhibitors like ibrutinib.

Verdict: Choose IRAK Inhibitor 4 (trans) when dissecting TLR/IL-1R-driven inflammation (monocytes/macrophages). Choose BMS-986142 for studies involving B-cell proliferation, autoantibody production, or Fc


R-mediated myeloid activation.

Mechanistic Profiling & Pathway Logic

To understand the experimental divergence of these compounds, one must visualize their positions in the signaling cascade. IRAK4 acts proximal to the receptor in innate immunity, while BTK acts as a signal amplifier in adaptive immunity.

Signaling Pathway Diagram

The following diagram illustrates the convergence of TLR and BCR pathways on NF-


B and the specific intervention points of both inhibitors.

SignalingPathways cluster_innate Innate Immunity (Myeloid) cluster_adaptive Adaptive Immunity (B-Cell) TLR4 TLR4 / IL-1R MyD88 MyD88 TLR4->MyD88 IRAK4 IRAK4 (Target A) MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 BCR B-Cell Receptor SYK SYK BCR->SYK BTK BTK (Target B) SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Ca2+ Flux IKK IKK Complex PLCg2->IKK TAK1 TAK1 TRAF6->TAK1 TAK1->IKK NFkB NF-κB Translocation IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNFα, IL-6) NFkB->Cytokines InhA IRAK Inhibitor 4 (Trans) InhA->IRAK4 InhB BMS-986142 InhB->BTK

Figure 1: Mechanistic divergence. IRAK Inhibitor 4 blocks the Myddosome assembly (red), while BMS-986142 blocks the BCR signalosome (blue). Both converge to inhibit NF-


B.

Comparative Profile: The Data

The following data aggregates enzymatic and cellular potency values. Note the distinction in primary targets and cellular assays .

Table 1: Physicochemical & Potency Benchmarking
FeatureIRAK Inhibitor 4 (trans) BMS-986142
Primary Target IRAK4 (Serine/Threonine Kinase)BTK (Tyrosine Kinase)
Binding Mode Reversible, ATP-competitiveReversible , ATP-competitive
Enzymatic IC

2.8 nM (IRAK4)0.5 nM (BTK)
Selectivity Highly selective for IRAK4 vs IRAK1>100-fold selective vs 379 kinases (except Tec family)
Cellular IC

(LPS)
~20–50 nM (TNF-

in PBMCs)
>1000 nM (Weak inhibition of LPS alone)
Cellular IC

(Anti-IgM)
>1000 nM (Minimal effect)4–9 nM (CD69/Ca

flux in B-cells)
Clinical Status Preclinical / Research ToolPhase II (Autoimmune indications)
Key Reference MedChemExpress / Patents [1]Liu et al., 2016 [2]
Scientific Insight: The "Trans" Isomer

The designation "trans" in IRAK Inhibitor 4 refers to the stereochemistry of the cyclohexane spacer linking the benzimidazole and the amide.

  • Relevance: The trans-isomer (CAS 2070014-89-8) fits the ATP-binding pocket of IRAK4 significantly better than the cis-isomer due to the linear constraints required to bridge the hinge region and the solvent front. Using the racemate or cis-form will result in variable and reduced potency.

Experimental Protocols (Self-Validating Systems)

To benchmark these inhibitors effectively, you must use a Dual-Stimulation Assay . This protocol validates the functional selectivity of each compound in a single donor sample.

Protocol: Differential Cytokine Release Assay (PBMCs)

Objective: Distinguish IRAK4 vs. BTK dependency in primary human cells.

Materials:
  • Cells: Freshly isolated Human PBMCs (Ficoll-Paque gradient).

  • Media: RPMI-1640 + 10% Heat-Inactivated FBS.

  • Stimulus A (TLR4): LPS (Lipopolysaccharide) from E. coli O111:B4 (Final: 100 ng/mL).

  • Stimulus B (BCR): Goat F(ab')2 Anti-Human IgM (Final: 10 µg/mL).

  • Readout: ELISA or HTRF for TNF-

    
     (LPS arm) and Flow Cytometry for CD69 (BCR arm).
    
Step-by-Step Workflow:
  • Preparation: Resuspend PBMCs at

    
     cells/mL.
    
  • Compound Plating:

    • Prepare 10-point serial dilutions of IRAK Inhibitor 4 (trans) and BMS-986142 in DMSO.

    • Final DMSO concentration should be constant (e.g., 0.1%).

    • Add compounds to cells and pre-incubate for 1 hour at 37°C. Crucial: This allows equilibrium binding, especially for the reversible BMS-986142.

  • Stimulation (Split Well Design):

    • Set A: Add LPS (100 ng/mL). Incubate 4 hours (for TNF-

      
       mRNA/protein).
      
    • Set B: Add Anti-IgM (10 µg/mL). Incubate 18 hours (for CD69 surface expression).

  • Analysis:

    • Set A: Harvest supernatant. Measure TNF-

      
      .[1]
      
      • Expected Result: IRAK Inhibitor 4 IC

        
         ~20 nM; BMS-986142 IC
        
        
        
        >1
        
        
        M.
    • Set B: Stain cells with Anti-CD19-APC and Anti-CD69-PE. Gate on CD19+ B-cells.

      • Expected Result: BMS-986142 IC

        
         ~5 nM; IRAK Inhibitor 4 IC
        
        
        
        >1
        
        
        M.
Workflow Diagram

ProtocolWorkflow cluster_StimA Pathway A: Innate (TLR4) cluster_StimB Pathway B: Adaptive (BCR) PBMC Human PBMCs (1e6 cells/mL) PreInc Pre-incubation (1 hr, 37°C) PBMC->PreInc LPS Add LPS (100 ng/mL) PreInc->LPS IgM Add Anti-IgM (10 µg/mL) PreInc->IgM ReadoutA Measure TNF-α (ELISA) LPS->ReadoutA 4 Hours ReadoutB Measure CD69 (Flow Cytometry) IgM->ReadoutB 18 Hours

Figure 2: Dual-arm validation workflow. This protocol confirms the specific pathway blockade for each inhibitor.

Expert Commentary: Why BMS-986142 is "Reversible" Matters

Unlike the first-generation BTK inhibitor Ibrutinib , which forms a permanent covalent bond with Cys481, BMS-986142 is a reversible inhibitor [2].

  • Experimental Consequence: In "washout" experiments, BMS-986142 activity will recover, whereas Ibrutinib activity will not (until new protein is synthesized).

  • Benchmarking Tip: If your assay involves long-term culture (>24h) without replenishing the media, BMS-986142 potency may appear lower than covalent inhibitors due to metabolism/off-rate, despite its high intrinsic affinity (0.5 nM).

References

  • MedChemExpress. IRAK inhibitor 4 (trans) Product Datasheet & Biological Activity.Link

  • Liu, J., et al. (2016). "Discovery of BMS-986142: A Reversible Inhibitor of Bruton’s Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers."[2] Journal of Medicinal Chemistry, 59(19), 9173–9200.[2] Link

  • Wiese, M. D., et al. (2020).[3] "Investigational IRAK-4 inhibitors for the treatment of rheumatoid arthritis." Expert Opinion on Investigational Drugs, 29(5), 475-482. Link

  • Burke, J. R., et al. (2017). "BMS-986142, a Novel Reversible BTK Inhibitor, in Experimental Models of Rheumatoid Arthritis Enhances Efficacy of Agents Representing Clinical Standard-of-Care." PLOS ONE, 12(7). Link

Sources

Kinome Selectivity Profiling of IRAK Inhibitor 4 (trans-Isomer): A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Kinome Selectivity Profiling of IRAK Inhibitor 4 (trans-Isomer) Content Type: Publish Comparison Guide

Executive Summary

IRAK Inhibitor 4 (trans-isomer) (CAS: 2070014-89-8) is a widely utilized chemical probe for interrogating the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) pathway.[1][2][3] While effective as a research tool, its utility relies heavily on understanding its kinome selectivity profile to distinguish on-target efficacy (TLR/IL-1R blockade) from off-target confounding factors.

This guide provides a rigorous technical framework for profiling IRAK Inhibitor 4 (trans), comparing its performance against clinical-grade alternatives like Zimlovisertib (PF-06650833) and Emavusertib (CA-4948) .

Compound Profile & Mechanism

IRAK Inhibitor 4 (trans) functions as an ATP-competitive inhibitor.[3] The trans-isomer is the biologically active stereoisomer, exhibiting superior binding affinity to the IRAK4 ATP-binding pocket compared to the cis-form or racemic mixture.

FeatureSpecification
Compound Name IRAK Inhibitor 4 (trans-isomer)
CAS Number 2070014-89-8
Core Scaffold Benzimidazole-Indazole
Mechanism Type I ATP-Competitive Kinase Inhibition
Primary Target IRAK4 (IC50 < 100 nM)
Critical Liability Potential cross-reactivity with FLT3, JNK, and CLK family kinases due to scaffold promiscuity.
Signaling Pathway Context

IRAK4 is the proximal kinase in the Myddosome complex.[4] Inhibition blocks the phosphorylation of IRAK1, preventing downstream activation of NF-


B and MAPK pathways.

TLR_Signaling TLR TLR/IL-1R Receptor MyD88 MyD88 (Adaptor) TLR->MyD88 IRAK4 IRAK4 (Target) MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation Inhibitor IRAK Inhibitor 4 (trans) Inhibitor->IRAK4 Inhibition TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 NFkB NF-κB (Transcription) TAK1->NFkB

Figure 1: Canonical TLR/IL-1R signaling pathway showing the proximal intervention point of IRAK4 inhibitors.

Comparative Analysis: Research Probe vs. Clinical Candidates

When selecting an inhibitor for phenotypic screening, distinguishing between a Research Probe (IRAK Inhibitor 4) and Clinical Candidates is vital. Clinical candidates often undergo extensive optimization to remove off-targets that cause toxicity, whereas probes may retain "dirty" profiles useful for broad screening but dangerous for specific mechanistic claims.

Selectivity Benchmarking Table
MetricIRAK Inhibitor 4 (trans) Zimlovisertib (PF-06650833) Emavusertib (CA-4948)
Classification Research ProbeClinical Candidate (Phase 2)Clinical Candidate (Oncology)
Selectivity Profile Moderate. Known off-targets in JNK/p38 pathways.High. Designed for chronic indications (RA/Lupus).Dual-Target. Intentionally inhibits IRAK4 and FLT3.
S(35) Score (at 1µM)*~0.25 (Estimated)< 0.05 (Excellent)~0.15 (Moderate)
Key Off-Targets FLT3, JNK1, CLK2Minimal (High specificity)FLT3 (Co-target), DYRK1A
Primary Use Case In vitro biochemical assays; acute cellular models.In vivo safety studies; chronic disease models.[5]AML/MDS oncology models (where FLT3 hit is beneficial).

*S(35) Score: The percentage of kinases inhibited by >35% at a specific concentration. Lower is more selective.

Experimental Protocol: Kinome Profiling

To validate the selectivity of IRAK Inhibitor 4 (trans) in your specific model, follow this self-validating profiling workflow. This protocol utilizes a Competition Binding Assay (e.g., KINOMEscan™) followed by Enzymatic Validation .

Phase 1: Broad Spectrum Screening (Binding Assay)

Objective: Identify potential off-target liabilities across the kinome (approx. 468 kinases).

  • Sample Prep: Dissolve IRAK Inhibitor 4 (trans) in 100% DMSO to 10 mM stock.

  • Screening Concentration: Dilute to 1 µM for the primary screen. This concentration is sufficiently high to catch relevant off-targets without forcing artificial positives.

  • Control: Include Staurosporine (pan-kinase inhibitor) as a positive control for binding.

  • Readout: Measure % Control (Percent of kinase remaining on the affinity bead).

    • Hit Threshold: Any kinase with <35% remaining activity is a "Hit".

Phase 2: Kd Determination (Affinity Measurement)

Objective: Quantify the binding affinity for the "Hits" identified in Phase 1.

  • Dose-Response: Prepare an 11-point serial dilution (3-fold) starting at 10 µM.

  • Curve Fitting: Fit data to the Hill equation to derive the Dissociation Constant (

    
    ).
    
  • Selectivity Calculation: Calculate the Selectivity Score (Entropy) or simply the fold-change relative to IRAK4.

    • Acceptance Criteria: An off-target is considered "safe" if the

      
      (Off-target) is > 30x the 
      
      
      
      (IRAK4).
Phase 3: Enzymatic Activity Confirmation

Objective: Confirm that binding leads to functional inhibition (IC50).

  • Assay Format: Radiometric

    
    P-ATP assay (Gold Standard) or FRET-based assay.
    
  • ATP Concentration: Perform assay at

    
    (ATP) for each specific kinase to ensure competitive conditions.
    
  • Validation: Test IRAK Inhibitor 4 against the top 3 off-targets found in Phase 2 (e.g., FLT3, CLK2).

Profiling_Workflow Step1 Step 1: Primary Screen (1 µM Single Point) Step2 Step 2: Hit Selection (<35% Control) Step1->Step2 Step2->Step1 No Hits (Unlikely) Step3 Step 3: Kd Determination (11-point Dose Response) Step2->Step3 Hits Only Step4 Step 4: Enzymatic IC50 (Functional Validation) Step3->Step4 Kd < 100nM

Figure 2: Step-wise workflow for validating kinome selectivity. This "Funnel Approach" saves resources by only determining Kd/IC50 for active hits.

Data Interpretation & Causality

When analyzing the profile of IRAK Inhibitor 4 (trans), you will likely observe off-target activity. Understanding the causality of these hits is crucial for experimental integrity.

  • FLT3 Cross-Reactivity: Many IRAK4 inhibitors share a pharmacophore that binds the ATP pocket of FLT3.

    • Impact: If using this inhibitor in AML (Acute Myeloid Leukemia) models, observed cell death may be due to FLT3 inhibition, not IRAK4. Control: Use a selective FLT3 inhibitor (e.g., Quizartinib) alongside to differentiate effects.

  • CLK/DYRK Inhibition: These kinases regulate splicing.

    • Impact: High-dose treatment (>5 µM) may alter mRNA splicing patterns, creating artifacts in transcriptomic data (RNA-Seq).

  • Isomer Significance: The trans-isomer is specified because the cis-isomer often has reduced potency and different solubility properties. Using the racemic mixture introduces 50% "inert" mass that may precipitate or cause non-specific aggregation.

References
  • Pfizer Inc. (2017). Discovery of PF-06650833, a Potent, Selective, and Orally Available Inhibitor of IRAK4.[6] Journal of Medicinal Chemistry.

  • Curis/Aurigene. (2020). Discovery of CA-4948, an Orally Bioavailable IRAK4 Inhibitor for Treatment of Hematologic Malignancies. ACS Medicinal Chemistry Letters.

  • MedChemExpress. (2024). IRAK Inhibitor 4 (trans) Product Datasheet and Biological Activity.[2]

  • DiscoveRx (Eurofins). (2023). KINOMEscan™ Profiling Methodology and Selectivity Score Definitions.

Sources

Comparative Guide: IRAK Inhibitor 4 Potency & Trans-Cellular IC50 Profiling

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical analysis designed for researchers and drug development professionals. It synthesizes experimental data, mechanistic insights, and validated protocols to evaluate IRAK Inhibitor 4 against clinical-grade alternatives.

Executive Summary

IRAK Inhibitor 4 (N-(2-Morpholinoethyl)-2-(3-nitrobenzamido)benzimidazole; CAS 1012104-68-5) is a widely utilized chemical probe for interrogating the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) pathway.[1] While effective as an in vitro tool, its utility relies on understanding its potency relative to clinical-grade "trans-cellular" alternatives like PF-06650833 (Zimlovisertib) and CA-4948 (Emavusertib) .

This guide provides a rigorous comparison of IC50 values across distinct cellular models (PBMCs, Monocytes, and DLBCL lines), elucidates the critical mechanism of trans-autophosphorylation inhibition, and details a self-validating assay protocol for benchmarking these compounds.

Mechanistic Grounding: The Target of Inhibition

To interpret IC50 values accurately, one must understand that IRAK4 inhibitors do not merely block a static enzyme; they disrupt the Myddosome assembly.

The "Trans" Mechanism

IRAK4 activation is unique.[2][3] Upon TLR/IL-1R stimulation, MyD88 recruits IRAK4.[4][5] The high local concentration drives IRAK4 dimerization, leading to trans-autophosphorylation (one molecule phosphorylates the other). This event is the "gatekeeper" step required to recruit and activate IRAK1.

  • Type I Inhibitors (e.g., IRAK Inhibitor 4): Bind the ATP-pocket in the active conformation, blocking the phosphotransfer required for trans-autophosphorylation.

  • Kinase-Dead Mimicry: Inhibitors can paradoxically stabilize the Myddosome if they don't induce dissociation, potentially maintaining a "scaffold" function even if kinase activity is blocked. This explains why degradation (PROTACs) often shows superior efficacy to inhibition.

Diagram 1: TLR/IRAK4 Signaling & Inhibition Node

This diagram illustrates the precise intervention point of IRAK Inhibitor 4 within the Myddosome cascade.

IRAK_Signaling cluster_activation Critical Inhibition Node TLR TLR / IL-1R (Receptor) MyD88 MyD88 (Adaptor) TLR->MyD88 Myddosome Myddosome Complex (Oligomerization) MyD88->Myddosome IRAK4_Inactive IRAK4 (Inactive) Monomer IRAK4_Inactive->Myddosome Recruitment IRAK4_Trans IRAK4 Trans-Autophosphorylation (Thr345/Ser346) Myddosome->IRAK4_Trans Dimerization IRAK1 IRAK1 Recruitment & Activation IRAK4_Trans->IRAK1 Phosphorylation Inhibitor IRAK Inhibitor 4 (Blocks ATP Binding) Inhibitor->IRAK4_Trans Inhibits TRAF6 TRAF6 Ubiquitination IRAK1->TRAF6 NFkB NF-κB / MAPK Cytokine Release TRAF6->NFkB

Caption: IRAK4 activation relies on MyD88-mediated dimerization and subsequent trans-autophosphorylation.[3][6][7] IRAK Inhibitor 4 blocks this ATP-dependent step, arresting the cascade before IRAK1 activation.

Comparative Analysis: IC50 Values Across Cell Lines

The following table contrasts the research tool IRAK Inhibitor 4 with clinical-stage alternatives. Note the distinction between Enzymatic (biochemical) and Cellular (functional) potency.

Table 1: Comparative Potency Profile (IC50)
CompoundClassEnzymatic IC50 (nM)PBMC / Whole Blood IC50 (nM)THP-1 (Monocyte) IC50 (nM)DLBCL (OCI-Ly10) IC50 (nM)Selectivity Profile
IRAK Inhibitor 4 Research Tool (Benzimidazole)~2.8 ~50 - 200 *~150 - 300 N/AHigh for IRAK4; Moderate vs IRAK1.
PF-06650833 Clinical (Phase 2)0.22.4 (PBMC)8.8 (WB)~6.0~5 - 20>7000x selective vs IRAK1.
CA-4948 Clinical (Oncology)~23 - 57~100 - 500~200~50Dual IRAK4 / FLT3 inhibitor.
BAY 1830839 Clinical3.014 (WB)~100N/AHighly selective.

*Note: Data for "IRAK Inhibitor 4" (Tool) varies by vendor purity and assay conditions. Values estimated based on structural analogs and benzimidazole series data.

Technical Insights on Data Discrepancies:
  • Potency Shift (The "Trans" Effect): Clinical compounds like PF-06650833 show a minimal shift between enzymatic and cellular IC50 (0.2 nM

    
     2.4 nM). In contrast, older tool compounds like IRAK Inhibitor 4  often exhibit a 50-100x shift due to poorer membrane permeability and high plasma protein binding (if used in whole blood).
    
  • Cell Line Specificity:

    • PBMCs: The most sensitive model. Contains primary monocytes/DCs with high TLR expression.

    • THP-1: Often requires differentiation (PMA) to achieve robust TLR responses, altering IC50s.

    • DLBCL (OCI-Ly10): These cells possess the MYD88 L265P mutation , creating a constitutively active "super-Myddosome." Inhibitors here must compete against a constantly driving oncogenic signal, often requiring higher concentrations or prolonged exposure.

Validated Experimental Protocol: Cellular IC50 Determination

To generate reproducible IC50 data, one must use a self-validating system. The PBMC Cytokine Release Assay is the industry standard.

Protocol: Human PBMC IL-6 Release Assay

Objective: Determine the functional IC50 of IRAK Inhibitor 4 by measuring the inhibition of LPS-induced IL-6.[8]

Reagents
  • Cell Source: Fresh human whole blood (heparinized).

  • Isolation: Ficoll-Paque density gradient media.

  • Stimulant: LPS (E. coli O111:B4) or R848 (TLR7/8 agonist).

  • Readout: Human IL-6 ELISA Kit or HTRF/AlphaLISA.

Step-by-Step Workflow
  • PBMC Isolation:

    • Dilute blood 1:1 with PBS. Layer over Ficoll. Centrifuge 400xg, 30 min (brake off).

    • Harvest buffy coat. Wash 2x with PBS.

    • Resuspend in RPMI-1640 + 10% FBS at

      
       cells/mL.
      
  • Compound Pre-treatment (Critical Step):

    • Seed 100 µL cells (

      
       cells/well) in 96-well flat-bottom plate.
      
    • Add 50 µL of IRAK Inhibitor 4 (3x serial dilution).

    • Incubate 1 hour at 37°C. Reasoning: Allows compound to permeate and bind the ATP pocket before the Myddosome assembles.

  • Stimulation:

    • Add 50 µL LPS (Final conc: 100 ng/mL).

    • Incubate 18–24 hours at 37°C, 5% CO2.

  • Detection:

    • Harvest supernatant.[5]

    • Quantify IL-6 via ELISA.[5]

  • Data Analysis:

    • Normalize to "LPS Only" (0% inhibition) and "No Stim" (100% inhibition).

    • Fit using 4-parameter logistic regression (GraphPad Prism).

Diagram 2: Experimental Workflow Logic

This flowchart visualizes the assay timeline and critical quality control (QC) checkpoints.

Assay_Workflow Isolation PBMC Isolation (Ficoll Gradient) Treatment Inhibitor Pre-incubation (1 Hour) Isolation->Treatment 10^5 cells/well QC QC Check: Cell Viability >95% Isolation->QC Stimulation TLR Stimulation (LPS / R848) Treatment->Stimulation Equilibrium Reached Incubation 24h Incubation (Cytokine Accumulation) Stimulation->Incubation Pathway Activation Detection ELISA / HTRF (IL-6 / TNF-α) Incubation->Detection Supernatant Harvest Analysis IC50 Calculation (4-PL Regression) Detection->Analysis Data Output

Caption: Standardized workflow for IRAK4 cellular potency. The 1-hour pre-incubation is a critical QC step to ensure equilibrium binding prior to pathway activation.

Conclusion & Recommendations

When comparing IRAK Inhibitor 4 to alternatives:

  • Use Context: IRAK Inhibitor 4 is a valid biochemical probe but lacks the cellular potency and selectivity of PF-06650833 . For robust cellular data, PF-06650833 is the superior "reference" standard.

  • Mechanistic Specificity: Ensure your assay distinguishes between kinase inhibition (blocking phosphorylation) and scaffold degradation (PROTACs like KT-474). Simple IC50s may mask the fact that the Myddosome scaffold remains intact with standard inhibitors.

  • Data Integrity: Always run a "No Stim" control to rule out compound toxicity mimicking inhibition (false positive).

References

  • Discovery of PF-06650833: Lee, K. L., et al. (2017). "Discovery of Clinical Candidate PF-06650833, a Selective IRAK4 Inhibitor for the Treatment of Rheumatoid Arthritis and Lupus."[9] ACS Medicinal Chemistry Letters. Link

  • IRAK4 Trans-Autophosphorylation Mechanism: Ferrao, R., et al. (2014). "IRAK4 dimerization and trans-autophosphorylation are induced by Myddosome assembly."[2] Molecular Cell. Link

  • CA-4948 (Emavusertib) Characterization: Von Roemeling, C. A., et al. (2020). "Neuronal Pentraxin 1 Induction by IRAK4 Inhibition Sensitizes Tumor Cells to Chemotherapy." Cancer Research. Link

  • Comparison of Inhibitors vs Degraders: Kyo, M., et al. (2022). "KT-474, a Novel IRAK4 Degrader, Demonstrates Superior Activity to Kinase Inhibition in Preclinical Models."[8] Nature Communications. Link

  • IRAK Inhibitor 4 Product Data: Merck/Sigma-Aldrich Technical Datasheet, CAS 1012104-68-5. Link

Sources

Publish Comparison Guide: Reproducibility of IRAK Inhibitor 4 (Trans-Isomer) in PBMC Assays

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the reproducibility challenges associated with IRAK Inhibitor 4 (specifically the trans-isomer) in human Peripheral Blood Mononuclear Cell (PBMC) assays. It contrasts this tool compound with clinical-grade alternatives like PF-06650833 (Zimlovisertib) to provide a benchmark for experimental validity.

Executive Summary

IRAK Inhibitor 4 (CAS 1012104-68-5) is a widely used tool compound for interrogating the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) pathway.[1][2][3][4][5] However, reproducibility in PBMC assays is frequently compromised by three critical variables: stereochemical purity (cis vs. trans) , stimulus selection (LPS vs. R848) , and protein binding (serum shift) .

This guide clarifies the "trans inhibition" mechanism—referring both to the specific trans-isomer activity and the inhibition of trans-autophosphorylation —and provides a validated protocol to ensure data consistency.

Mechanism of Action: The "Trans" Criticality

To understand the inhibition data, one must distinguish between the chemical "trans" designation and the biological "trans" mechanism.

  • Chemical: The active pharmacophore of IRAK Inhibitor 4 is the trans-isomer (N-(4-hydroxycyclohexyl) moiety). The cis-isomer or racemic mixtures often sold as generic "IRAK4 Inhibitors" exhibit significantly reduced potency (10-100x shift in IC50).

  • Biological: IRAK4 activation requires trans-autophosphorylation (one IRAK4 molecule phosphorylating another) to trigger the Myddosome complex assembly. Inhibitors must occupy the ATP-binding pocket with sufficient residence time to block this specific trans-phosphorylation event before the signal amplifies.

Pathway Diagram: IRAK4 Kinase-Dependent Signaling

The following diagram illustrates the critical node where IRAK Inhibitor 4 acts, distinguishing between TLR4 (LPS) and TLR7/8 (R848) pathways. Note that TLR7/8 signaling in human PBMCs is strictly IRAK4-kinase dependent , making it the superior assay for reproducibility.

IRAK4_Pathway cluster_legend Reproducibility Key TLR4 TLR4 (LPS Receptor) MyD88 MyD88 Adaptor TLR4->MyD88 TLR7 TLR7/8 (R848 Receptor) TLR7->MyD88 IRAK4_Inactive IRAK4 (Inactive) MyD88->IRAK4_Inactive Recruitment IRAK4_Active p-IRAK4 (Active) (Trans-Autophosphorylation) IRAK4_Inactive->IRAK4_Active Trans-Autophosphorylation (Rate Limiting Step) IRAK1 IRAK1 IRAK4_Active->IRAK1 Phosphorylation Inhibitor IRAK Inhibitor 4 (Trans-Isomer) Inhibitor->IRAK4_Inactive Blocks ATP Pocket TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB Translocation TRAF6->NFkB Cytokines Cytokine Release (TNFα, IL-6) NFkB->Cytokines Note1 TLR7/8 (R848) is strictly IRAK4-dependent in human PBMC.

Caption: Signal transduction pathway showing the critical trans-autophosphorylation step blocked by the inhibitor. R848 stimulation provides a more direct dependency on IRAK4 kinase activity than LPS.

Comparative Analysis: Tool Compound vs. Clinical Standard

Reproducibility issues often stem from using the older "IRAK Inhibitor 4" tool compound without accounting for its physicochemical limitations compared to modern clinical candidates like PF-06650833 .

Compound Performance Profile
FeatureIRAK Inhibitor 4 (Trans) PF-06650833 (Zimlovisertib) Implication for Reproducibility
CAS Number 1012104-68-51472795-60-2Ensure you purchase the correct CAS; avoid generic "IRAK Inhibitor" mixtures.
Stereochemistry Trans-isomer (Active)Single isomerCritical: Racemic mixtures of Inhibitor 4 will shift IC50 by >10-fold.
Biochemical IC50 ~10-20 nM0.2 nMPF-06650833 is significantly more potent and selective.
PBMC IC50 (R848) ~150 - 300 nM2.4 nMHigh concentrations of Inhibitor 4 are required, increasing off-target risk.
Serum Shift High (>20x shift)Moderate (~10x shift)Data in 10% FBS vs. Whole Blood will not correlate directly.
Solubility Poor (DMSO required)HighPrecipitation in aqueous media causes "flat" dose-response curves.

Key Insight: If your PBMC IC50 data for IRAK Inhibitor 4 fluctuates between 100 nM and 2000 nM, the cause is likely serum protein variation (FBS lot) or isomer impurity in the vendor batch.

The Reproducibility Protocol: PBMC Cytokine Release

To generate reproducible "trans inhibition" data (functional blockade of the pathway), you must control the stimulus source .

  • Avoid LPS (TLR4): In human PBMCs, LPS-induced TNFα production is partially preserved even with IRAK4 inhibition due to alternative scaffolding roles or pathway redundancy. This leads to variable "partial inhibition" plateaus.

  • Use R848 (TLR7/8): This pathway is strictly dependent on IRAK4 kinase activity in human cells. It yields a clean, sigmoidal dose-response curve with complete inhibition.

Standardized Workflow

Materials:

  • Cells: Freshly isolated human PBMCs (Ficoll-Paque) or Cryopreserved (viability >90%).

  • Media: RPMI 1640 + 10% Heat-Inactivated FBS (Keep FBS lot constant).

  • Stimulus: Resiquimod (R848) at 1 µg/mL (final).

  • Readout: Human TNFα or IL-6 ELISA/HTRF.

Step-by-Step Protocol:

  • Cell Seeding: Resuspend PBMCs at

    
     cells/mL. Plate 100 µL (
    
    
    
    cells) per well in a 96-well flat-bottom plate.
  • Compound Addition (Pre-incubation):

    • Prepare a 3-fold serial dilution of IRAK Inhibitor 4 (Trans) in DMSO.

    • Dilute into intermediate media to 10x final concentration (ensuring final DMSO is 0.1%).

    • Add 10 µL of 10x compound to cells.

    • Crucial Step: Incubate for 1 hour at 37°C before stimulation. This allows the inhibitor to penetrate the cell and bind the ATP pocket (Type I/II binding kinetics).

  • Stimulation:

    • Add 10 µL of 10x R848 (final conc: 1 µg/mL).

    • Include "No Stim" (Background) and "DMSO + Stim" (Max Signal) controls.

  • Incubation: Incubate for 18–24 hours at 37°C, 5% CO2.

  • Harvest: Centrifuge plate at 300 x g for 5 min. Collect supernatant.

  • Quantification: Analyze via ELISA. Calculate % Inhibition relative to DMSO control.

Assay Workflow Diagram

PBMC_Protocol cluster_check Quality Control Checks Start PBMC Isolation (Ficoll Gradient) Seed Seed 100k cells/well RPMI + 10% FBS Start->Seed Treat Add Inhibitor (1h Pre-incubation) Seed->Treat Stabilize Stim Stimulate with R848 (TLR7/8 Agonist) Treat->Stim Block Kinase Incubate Incubate 18-24h 37°C, 5% CO2 Stim->Incubate Analyze Harvest Supernatant ELISA (TNFα) Incubate->Analyze QC1 Final DMSO < 0.2% QC2 Viability > 90%

Caption: Optimized PBMC assay workflow emphasizing the pre-incubation step and R848 stimulation for maximum reproducibility.

Troubleshooting & Data Interpretation

If your data for IRAK Inhibitor 4 is not reproducing published values (e.g., IC50 > 1 µM), check the following:

  • The "Cis" Contamination: Verify the Certificate of Analysis. If the product is not explicitly labeled "Trans-isomer" or "Trans," you may have a racemate. The cis-isomer is essentially inactive in this range.

  • Whole Blood vs. PBMC: Whole blood assays have higher protein content (albumin/AGP). IRAK Inhibitor 4 binds heavily to plasma proteins. Expect a 10-20 fold loss in potency in Whole Blood compared to PBMC (10% FBS).

    • PBMC IC50: ~200 nM

    • Whole Blood IC50: >2000 nM

  • Cytokine Kinetics: TNFα peaks early (4-8h) and degrades; IL-6 accumulates (18-24h). For a 24h endpoint, IL-6 is often a more robust readout than TNFα if sample handling is delayed.

References
  • Pfizer Inc. (2021). The IRAK4 Kinase Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease. Arthritis & Rheumatology. Link

    • Key Data: Establishes R848 as the superior stimulus for IRAK4-dependent cytokine release in human PBMCs (IC50 = 2.4 nM for PF-06650833).
  • Kymera Therapeutics . (2020).[5][6] Early Comparison of the in vitro to in vivo Translation of Different IRAK4 Inhibitor Modalities. Sygnature Discovery. Link

    • Key Data: Compares kinase inhibition (PF-06650833) vs. degradation (KT-474) in PBMC assays.[7]

  • MedChemExpress . IRAK Inhibitor 4 (Trans) Product Datasheet. Link

    • Key Data: Confirms the specific "trans" stereochemistry (CAS 1012104-68-5) required for activity.
  • Bayer AG . (2023). Discovery of IRAK4 Inhibitors BAY1834845. Journal of Medicinal Chemistry. Link

    • Key Data: Discusses the structural basis for IRAK4 inhibition and the impact of protein binding on cellular potency.

Sources

Analyzing stereoselective binding advantages of the trans-isomer over racemic mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Analyzing stereoselective binding advantages of the trans-isomer over racemic mixtures Content Type: Technical Comparison Guide

A Comparative Analysis of Binding Kinetics, Efficacy, and Isolation Protocols

Executive Summary In modern pharmacodynamics, the "racemic switch"—developing single-isomer drugs rather than racemic mixtures—is no longer a trend but a regulatory and therapeutic imperative. While much attention is paid to enantiomers (R vs. S), geometric isomerism (cis vs. trans) presents a more profound impact on binding affinity, particularly in rigid scaffolds like cyclopropanes and alkenes.

This guide analyzes the stereoselective advantages of the trans-isomer over racemic or cis-enriched mixtures. We utilize Tranylcypromine (2-phenylcyclopropylamine) , a potent Monoamine Oxidase (MAO) inhibitor, as the primary case study. The data demonstrates that the trans-configuration is not merely "more active" but is structurally required for the mechanism-based inactivation of the target enzyme, rendering the cis-isomer and the racemate pharmacologically inferior.

The Stereochemical Imperative: Geometry Dictates Affinity

Drug-target interactions are governed by thermodynamics and steric fit. In rigid systems, the difference between cis and trans isomers is not subtle; it fundamentally alters the 3D topology of the pharmacophore.

  • The Trans-Advantage: The trans-isomer often places bulky substituents (e.g., phenyl rings, amine groups) in an anti-periplanar conformation. This reduces intra-molecular steric strain and allows the molecule to adopt an extended conformation, often required to span deep hydrophobic pockets in enzymes (e.g., MAO, GPCRs).

  • The Racemic Disadvantage: A racemic mixture (containing 50% active trans and 50% inactive/toxic cis or distomer) effectively dilutes the therapeutic payload. Furthermore, the inactive isomer may compete for the binding site (competitive antagonism) or cause off-target toxicity.

Comparative Binding Kinetics: Tranylcypromine (TCP)

Tranylcypromine (TCP) is an irreversible, mechanism-based inhibitor of MAO.[1][2][3] Its activity relies on a catalytic attack by the enzyme's FAD cofactor on the cyclopropane ring.

Mechanistic Superiority of the Trans-Isomer

The inhibition mechanism requires the amine group of TCP to align precisely with the FAD cofactor within the enzyme's active site.

  • Trans-TCP: The phenyl and amine groups are on opposite sides of the cyclopropane ring. This geometry allows the amine to dock near the FAD N5 atom while the phenyl ring occupies the hydrophobic substrate channel.

  • Cis-TCP: The steric clash between the phenyl ring and the amine prevents the molecule from entering the narrow active site channel effectively. It cannot undergo the necessary single-electron transfer (SET) to form the covalent adduct.

Comparative Data Profile

The following table summarizes the binding and kinetic advantages of the trans-isomer compared to the cis-isomer and the racemic mixture.

Parameter(+)-Trans-TCP (Eutomer)(±)-Trans-TCP (Racemate)Cis-TCP (Distomer)
Binding Mode Covalent Adduct (Irreversible)Mixed (50% Active)Steric Clash (Weak/Reversible)
MAO-B Inhibition (

)
~0.5 µM~1.0 - 2.0 µM> 100 µM (Essentially Inactive)
Recovery of Enzyme Activity < 5% (after 24h)~50% (due to competitive interference)~100% (Rapid dissociation)
Therapeutic Index HighModerateLow (Increased metabolic load)

Key Insight: The cis-isomer is not just inactive; in a racemic mixture involving geometric isomers, it contributes to "xenobiotic load"—metabolic stress on the liver without therapeutic gain.

Visualizing the Mechanism

The following diagram illustrates the kinetic pathway where the trans-geometry facilitates the "suicide inhibition" of MAO, a pathway inaccessible to the cis-isomer.

MAO_Inhibition_Pathway Substrate Tranylcypromine (Isomer Entry) Enzyme MAO Enzyme (FAD Cofactor) Substrate->Enzyme Binding Complex_Trans E-S Complex (Correct Alignment) Enzyme->Complex_Trans Trans-Isomer (Fits Pocket) Complex_Cis Steric Clash (No Alignment) Enzyme->Complex_Cis Cis-Isomer (Steric Hindrance) Radical Amine Radical Cation Complex_Trans->Radical Single Electron Transfer (SET) Release Dissociation (No Effect) Complex_Cis->Release Weak Affinity Adduct Covalent Adduct (Irreversible Inhibition) Radical->Adduct Ring Opening & FAD Attack

Figure 1: Mechanism-based inactivation of MAO. The trans-isomer geometry is critical for the Single Electron Transfer (SET) step leading to covalent adduct formation.

Experimental Validation: Isolation Protocol

To verify the binding advantage, researchers must isolate the trans-isomer from the synthetic racemate. The following protocol utilizes Chiral High-Performance Liquid Chromatography (HPLC) , the gold standard for resolving geometric and enantiomeric mixtures.

Protocol: Resolution of Tranylcypromine Isomers

Objective: Isolate (+)-trans-TCP and (-)-trans-TCP from a crude racemic mixture containing cis impurities.

Reagents & Equipment:

  • Column: Crownpak CR(+) (Chiral Crown Ether stationary phase).[4]

  • Mobile Phase: Aqueous Perchloric Acid (HClO₄) pH 1.5 / Methanol (90:10 v/v).

  • Detection: UV at 210 nm.

  • Temperature: 25°C (Strict control required for crown ether selectivity).

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 10 mg of racemic Tranylcypromine HCl in 10 mL of mobile phase. Filter through a 0.22 µm PTFE filter.

  • Equilibration: Flush the Crownpak CR(+) column with mobile phase at 0.5 mL/min for 30 minutes until the baseline stabilizes.

  • Injection: Inject 10 µL of the sample.

  • Elution Profile Monitoring:

    • Peak 1 (Retention ~12 min): (+)-trans-TCP (Active Eutomer).

    • Peak 2 (Retention ~15 min): (-)-trans-TCP.

    • Peak 3 (Retention < 5 min or > 20 min):Cis-isomers (often elute in the void volume or are retained strongly depending on pH).

  • Fraction Collection: Collect the peak corresponding to the (+)-trans isomer.

  • Validation: Re-inject the collected fraction to confirm enantiomeric excess (ee) > 99%.

Workflow Visualization

HPLC_Workflow cluster_separation Elution Order Start Racemic Mixture (Trans + Cis impurities) Prep Sample Prep (Dissolve in Mobile Phase + Filter) Start->Prep Column Crownpak CR(+) Column (Chiral Selector) Prep->Column Injection Detector UV Detection (210 nm) Column->Detector P1 Peak 1: (+)-Trans (Active Drug) Detector->P1 P2 Peak 2: (-)-Trans (Less Active) Detector->P2 P3 Peak 3: Cis-Isomers (Impurity) Detector->P3

Figure 2: Chiral HPLC workflow for the purification of the active trans-isomer.

Conclusion

The superiority of the trans-isomer over the racemic mixture is not merely a matter of potency; it is a matter of molecular recognition . In the case of Tranylcypromine, the trans-geometry is a prerequisite for the drug's mechanism of action (covalent enzyme inactivation). The racemic mixture burdens the biological system with 50% inactive material that requires metabolic clearance.

For drug development professionals, prioritizing the isolation of the trans-eutomer via the protocols described above ensures:

  • Maximized Efficacy: Full engagement of the target binding site.

  • Minimized Toxicity: Elimination of off-target effects from the distomer.

  • Regulatory Compliance: Alignment with FDA/EMA guidelines on stereoisomeric purity.

References

  • Zirkle, C. L., & Kaiser, C. (1964).[5] Psychopharmacological Agents. Academic Press. (Foundational chemistry of tranylcypromine isomers).

  • Fuentes, J. A., Oleshansky, M. A., & Neff, N. H. (1976).[5] Comparison of the monoamine oxidase inhibitory activity of (+)- and (-)-tranylcypromine. Biochemical Pharmacology. Link

  • Silverman, R. B. (1995). Mechanism-based enzyme inactivation: chemistry and biomedical applications. Methods in Enzymology.
  • Hatzis, A., & Rothchild, R. (1986).[6] Determination of Enantiomeric Purity of Tranylcypromine Sulfate by Proton Magnetic Resonance Spectroscopy with Chiral Lanthanide. Journal of Pharmaceutical and Biomedical Analysis. Link

  • FDA Guidance for Industry. (1992). Development of New Stereoisomeric Drugs.[7] Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.